CCT367766
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H48ClN7O11/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXVOSCUJQYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H48ClN7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT367766: A Technical Guide to its Mechanism of Action as a Pirin-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT367766 is a third-generation, potent, and heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). Its primary mechanism of action is not inhibition, but rather the targeted degradation of the pirin protein.[1] This is achieved by inducing proximity between pirin and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of pirin by the proteasome.[2][3] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Pirin Degradation
This compound is a bifunctional molecule composed of three key components: a ligand that binds to the target protein (pirin), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting these two ligands.[2][4] This design allows this compound to act as a molecular bridge, bringing pirin into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to pirin. Poly-ubiquitinated pirin is then recognized and degraded by the 26S proteasome.
The development of this compound was a strategic effort to create a tool for demonstrating intracellular target engagement for pirin, a protein that is considered poorly understood and lacks robust biomarkers. By inducing the degradation of pirin, this compound provides a clear and measurable downstream event to confirm that the molecule is binding to its intended target within a cellular environment.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its affinity for its target protein and the E3 ligase, as well as its cellular activity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target | Assay Type |
| IC50 | 490 nM | CRBN-DDB1 complex | Not Specified |
| Kd | 55 nM | Recombinant Pirin | Not Specified |
| Kd | 120 nM | CRBN | Not Specified |
Data sourced from MedChemExpress product description.
Table 2: Cellular Activity of this compound
| Cell Line | Concentration for Pirin Depletion | Treatment Duration | Key Observation |
| SK-OV-3 (human ovarian cancer) | 50 nM | 2 hours | Complete degradation of pirin protein. |
| SK-OV-3 (human ovarian cancer) | 50 - 1500 nM | 24 hours | Time-dependent "hook effect" observed. |
Data interpreted from experimental descriptions. The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the formation of the ternary complex (PROTAC-target-E3 ligase) is less efficient, leading to reduced degradation.
Signaling and Degradation Pathway
The mechanism of action of this compound can be visualized as a signaling pathway leading to protein degradation.
Caption: Mechanism of action of this compound leading to pirin degradation.
Experimental Protocols and Workflows
While detailed, step-by-step protocols are best found in the primary publication, this section outlines the general methodologies used to characterize the mechanism of action of this compound.
Western Blotting for Pirin Degradation
This is the key assay to demonstrate the degradation of pirin in cells.
-
Objective: To visualize and quantify the amount of pirin protein in cells after treatment with this compound.
-
General Protocol:
-
Cell Culture: SK-OV-3 human ovarian cancer cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.5-50 nM) for a specified duration (e.g., 2 hours).
-
Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for pirin, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection: The signal is detected, often using chemiluminescence, to visualize the bands corresponding to the pirin protein. The intensity of the bands is proportional to the amount of pirin.
-
Intracellular Competition Studies
These experiments are crucial to confirm that this compound's effect is target-specific.
-
Objective: To show that the degradation of pirin by this compound can be blocked by a competing ligand that binds to either pirin or CRBN.
-
General Protocol:
-
Pre-treatment: SK-OV-3 cells are pre-treated with a competing compound for a few hours. This could be a molecule that binds to pirin (like the chemical probe CCT251236) or a molecule that binds to CRBN (like thalidomide).
-
This compound Treatment: The cells are then treated with this compound in the continued presence of the competitor.
-
Analysis: The level of pirin protein is then assessed by Western blotting as described above. A "rescue" of pirin expression (i.e., less degradation) indicates that the competitor is blocking the action of this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing pirin degradation.
Caption: General experimental workflow for assessing pirin degradation.
Conclusion
This compound is a valuable chemical tool that operates through a sophisticated mechanism of targeted protein degradation. By hijacking the cell's own ubiquitin-proteasome system, it can effectively eliminate the pirin protein. This technical guide has provided an overview of its mechanism, supported by quantitative data and a description of the key experimental approaches used for its characterization. For drug development professionals and researchers, this compound serves as a prime example of the potential of PROTAC technology to probe the function of challenging targets and as a potential therapeutic modality.
References
CCT367766: A Chemical Probe for Pirin - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirin is a highly conserved, non-heme iron-binding nuclear protein and a member of the cupin superfamily, implicated as a transcriptional co-regulator.[1] Its association with cancer progression and the NF-κB signaling pathway has made it an attractive, albeit challenging, therapeutic target.[1][2] CCT367766 is a potent and selective third-generation chemical probe designed to induce the degradation of Pirin.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathway and its development workflow.
Introduction to this compound
This compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that leverages the cell's own ubiquitin-proteasome system to selectively degrade the Pirin protein.[3] It was developed to confirm the intracellular target engagement of a previously identified high-affinity Pirin ligand, CCT251236. The design of this compound involves three key components: a ligand that binds to Pirin (derived from CCT251236), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a thalidomide derivative), and a flexible linker connecting these two moieties. By simultaneously binding to both Pirin and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursors, providing a clear comparison of their biochemical and cellular activities.
Table 1: Binding Affinities of this compound and Precursor Compounds
| Compound | Target | Assay | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |
| This compound | Pirin | SPR | 55 | - | - | |
| CRBN | SPR | 120 | - | - | ||
| CRBN-DDB1 complex | FP | - | - | 490 | ||
| CCT251236 | Pirin | SPR | 44 | - | - |
Table 2: Cellular Activity of this compound in SK-OV-3 Cells
| Compound | Treatment Conditions | Effect | Method | Reference |
| This compound | 0.5-50 nM; 2 hours | Concentration-dependent depletion of Pirin protein | Immunoblot | |
| 50-1500 nM; 24 hours | Time-dependent hook-effect on Pirin depletion | Immunoblot | ||
| 50 nM; 4 hours | Selective 2.3-fold reduction of Pirin out of 8547 quantified proteins | TMT Proteomics |
Signaling Pathway and Mechanism of Action
Pirin is a nuclear protein that has been shown to act as a transcriptional co-regulator, notably influencing the NF-κB signaling pathway. It interacts with BCL3 (B-cell lymphoma 3-encoded protein) and NF-κB1 (p50), modulating the transcription of NF-κB target genes. The activity of Pirin is also dependent on its iron-bound redox state, suggesting it may function as a redox sensor within the nucleus.
Caption: Pirin's role in NF-κB signaling and its degradation by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to recombinant Pirin and Cereblon.
Materials:
-
BIAcore instrument
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CM5 sensor chip
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Recombinant human Pirin protein
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Recombinant human Cereblon (CRBN) protein
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Amine coupling kit (EDC, NHS, ethanolamine)
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Running buffer (e.g., HBS-EP+)
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This compound stock solution in DMSO
-
Serial dilution buffer (running buffer with a low percentage of DMSO)
Protocol:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
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Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
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Inject the recombinant Pirin or CRBN protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
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-
Analyte Binding:
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Prepare a serial dilution of this compound in the running buffer (e.g., from 1 µM down to low nM concentrations).
-
Inject the different concentrations of this compound over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).
-
Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the IC50 of this compound for the CRBN-DDB1 complex.
Materials:
-
Fluorescently labeled thalidomide derivative (e.g., Cy5-labeled thalidomide)
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Purified recombinant CRBN-DDB1 complex
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Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
384-well black, low-binding microplates
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Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescently labeled thalidomide probe in the assay buffer at a concentration close to its Kd for CRBN-DDB1.
-
Prepare a working solution of the CRBN-DDB1 complex in the assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a constant percentage of DMSO.
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Assay Setup:
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To each well of the 384-well plate, add the CRBN-DDB1 complex solution.
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Add the serially diluted this compound or control (DMSO vehicle).
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Add the fluorescently labeled thalidomide probe to all wells.
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Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.
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Data Analysis:
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Plot the fluorescence polarization values against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Immunoblotting for Pirin Degradation
Objective: To qualitatively and quantitatively assess the degradation of Pirin in cells treated with this compound.
Materials:
-
SK-OV-3 human ovarian cancer cells
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Cell culture medium (e.g., McCoy's 5A with 10% FBS)
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This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-Pirin, anti-Vinculin (or other loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Protocol:
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Cell Treatment:
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Plate SK-OV-3 cells and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound (e.g., 0.5 nM to 1500 nM) for the desired time (e.g., 2 to 24 hours). Include a vehicle control (DMSO).
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-
Cell Lysis:
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Wash the cells with ice-cold PBS.
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Add ice-cold lysis buffer to the plate, incubate on ice, and then scrape the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-Pirin antibody overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Strip the membrane and re-probe with an anti-Vinculin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the Pirin signal to the loading control to determine the relative Pirin levels.
This compound Development Workflow
The development of this compound was an iterative process focused on optimizing the linker to improve the physicochemical properties and cellular activity of the PROTAC.
Caption: Iterative design and optimization workflow for this compound.
Conclusion
This compound is a valuable and well-characterized chemical probe for studying the biology of Pirin. Its ability to induce potent and selective degradation of Pirin in cellular models provides a powerful tool for elucidating the downstream consequences of Pirin loss-of-function. The detailed experimental protocols and workflow provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of Pirin and its role in cellular processes, particularly in the context of cancer and NF-κB signaling.
References
role of pirin in ovarian cancer
An In-depth Technical Guide on the Role of Pirin in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirin (PIR) is a highly conserved, non-heme, iron-dependent nuclear protein belonging to the cupin superfamily. It functions as a critical redox sensor that modulates transcriptional pathways, most notably the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. While Pirin is increasingly implicated in the progression of various malignancies, including melanoma and breast cancer, its specific role in ovarian cancer remains an emerging area of investigation. This document synthesizes the current understanding of Pirin's molecular functions, its known interactions, and the preclinical evidence supporting its involvement in ovarian cancer. Direct evidence from large-scale patient cohort studies is limited; however, data from a xenograft model demonstrates that targeting Pirin can inhibit ovarian tumor growth, highlighting its potential as a therapeutic target.
Molecular Biology of Pirin
Pirin is a 32 kDa protein whose function is intricately linked to the oxidation state of its bound iron cofactor. It acts as a transcriptional co-regulator, influencing gene expression through its interaction with key transcription factors and oncoproteins.
A Redox-Sensitive Regulator of NF-κB
Pirin's primary characterized function is the modulation of the NF-κB pathway in a redox-dependent manner. Oxidative stress within the cell nucleus can alter the state of Pirin's iron center.
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Fe(III) State (Oxidized): Under oxidizing conditions, the iron cofactor is in the ferric (Fe³⁺) state. In this conformation, Pirin binds to the RelA (p65) subunit of NF-κB, enhancing the interaction between NF-κB and its target DNA sequences. This promotes the transcription of genes involved in inflammation, cell survival, and proliferation.
-
Fe(II) State (Reduced): In its reduced, ferrous (Fe²⁺) state, Pirin has a higher affinity for other proteins, such as B-cell CLL/lymphoma 3 (BCL3).
This ability to switch interaction partners based on the cellular redox environment positions Pirin as a key transducer of oxidative stress signals into transcriptional responses.
Interaction with BCL3 Oncoprotein
Pirin is a known interacting partner of BCL3, an atypical IκB protein that can act as both a transactivator and a transrepressor of NF-κB-associated pathways. The Fe²⁺-bound form of Pirin directly interacts with the ankyrin repeat domains of BCL3. This interaction is crucial for co-regulating the NF-κB transcription pathway. The Pirin-BCL3 complex can modulate the expression of genes that are critical for tumor invasion and metastasis. Interestingly, some studies in cervical cancer cells suggest Pirin can also regulate epithelial-to-mesenchymal transition (EMT) independently of its binding to BCL3, indicating a broader role in cancer progression.[1]
Pirin Expression in Ovarian Tissue
Comprehensive quantitative data on Pirin expression in ovarian cancer patient cohorts from large-scale databases like The Cancer Genome Atlas (TCGA) is not extensively published. However, qualitative data from immunohistochemistry available on the Human Protein Atlas provides some initial insights.
| Tissue Type | Pirin Protein Expression Level | Cellular Localization |
| Normal Ovary | Not Detected / Low | Cytoplasmic |
| Ovarian Cancer | Moderate | Cytoplasmic |
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Note: The data presented is based on a limited number of samples and lacks statistical comparison between normal and cancerous tissues. Further studies on large, well-annotated ovarian cancer tissue microarrays are required to establish the prevalence and clinical significance of Pirin expression.
Preclinical Evidence of Pirin's Role in Ovarian Cancer
The most direct evidence supporting Pirin as a therapeutic target in ovarian cancer comes from a study utilizing a small-molecule inhibitor.
Efficacy of a Pirin Ligand in a Xenograft Model
A study on the bisamide compound CCT251236 , a high-affinity Pirin ligand, demonstrated its efficacy in a human ovarian carcinoma xenograft model using SK-OV-3 cells.[2][3][4][5] Oral administration of CCT251236 led to a significant reduction in tumor growth.
| Treatment Group | Dosage | Mean Tumor Volume (End of Study) | Percent Tumor Growth Inhibition |
| Vehicle Control | N/A | ~1200 mm³ | N/A |
| CCT251236 | 20 mg/kg (oral, daily) | ~400 mm³ | ~67% |
Data are approximated from graphical representations in the cited literature. This study provides strong preclinical validation for Pirin as a druggable target in ovarian cancer.
Signaling Pathways and Experimental Workflows
Pirin-Mediated NF-κB Signaling Pathway
The following diagram illustrates the central role of Pirin in translating oxidative stress signals into a pro-survival and pro-inflammatory transcriptional response via the NF-κB pathway.
Experimental Workflow Diagrams
The following diagrams outline standard experimental procedures to investigate the function of Pirin in ovarian cancer cell lines.
Workflow for shRNA-Mediated Knockdown of Pirin
Workflow for Co-Immunoprecipitation of Pirin and BCL3
References
- 1. Pirin regulates epithelial to mesenchymal transition independently of Bcl3-Slug signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pirin, an Nrf2-Regulated Protein, Is Overexpressed in Human Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
CCT367766 and Cereblon E3 Ligase Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT367766 is a potent, third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the target protein pirin by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of the interaction between this compound and Cereblon, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. This compound serves as a valuable chemical tool for studying the largely unexplored biology of pirin and for validating intracellular target engagement.[1]
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in drug discovery. Unlike traditional inhibitors that block a protein's function, degraders physically eliminate the target protein from the cell.[2] this compound is a PROTAC that exemplifies this approach. It consists of a ligand that binds to the target protein, pirin, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of pirin and its subsequent degradation by the proteasome.[3]
Pirin is a putative transcription factor regulator with no known enzymatic function, making it a challenging target for traditional drug discovery approaches. The development of this compound was initially aimed at confirming the intracellular target engagement of a parent chemical probe, CCT251236, which binds to pirin.
Mechanism of Action
The core function of this compound is to form a ternary complex between pirin and the CRBN E3 ligase. This process can be broken down into the following steps:
-
Binding to Pirin and Cereblon: this compound, being a heterobifunctional molecule, simultaneously binds to both the pirin protein and the Cereblon E3 ligase complex.
-
Ternary Complex Formation: This dual binding brings pirin into close proximity with the E3 ligase machinery.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules to the pirin protein.
-
Proteasomal Degradation: The poly-ubiquitinated pirin is recognized and degraded by the 26S proteasome.
This mechanism of action is depicted in the signaling pathway diagram below.
Caption: Mechanism of this compound-induced pirin degradation.
Quantitative Data
The binding affinities and cellular activities of this compound and its precursors have been quantitatively characterized. The following tables summarize these key parameters.
Table 1: Binding Affinities of this compound and Related Compounds
| Compound | Target | Assay | KD (nM) | Ki (nM) | pKD |
| This compound | Recombinant Pirin | SPR | 55 | - | - |
| This compound | CRBN | - | 120 | - | - |
| PDP 3 (First Gen) | Recombinant Pirin | SPR | - | - | - |
| PDP 3 (First Gen) | CRBN-DDB1 | FP-assay | - | 230 | - |
| Chlorobisamide 22 | Recombinant Pirin | SPR | 21 | - | 7.68 ± 0.03 |
Data sourced from multiple references.
Table 2: Cellular Activity and Physicochemical Properties of this compound
| Compound | Cell Line | Activity | IC50 (nM) |
| This compound | SK-OV-3 | Pirin Depletion | - |
| This compound | - | CRBN-DDB1 Complex Affinity | 490 |
Data sourced from multiple references.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is used to determine the binding kinetics and affinity of this compound to recombinant pirin.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Immobilization: Recombinant pirin is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip.
-
Detection: The binding of this compound to the immobilized pirin is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Data Analysis: The resulting sensorgrams are analyzed using a suitable binding model (e.g., one-site specific binding) to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.
Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding
This competitive assay measures the binding affinity of this compound to the CRBN-DDB1 complex.
Protocol:
-
Assay Setup: A fluorescently labeled thalidomide-derived probe is incubated with the CRBN-DDB1 complex. This results in a high fluorescence polarization signal.
-
Competition: Increasing concentrations of this compound are added to the mixture.
-
Measurement: The displacement of the fluorescent probe by this compound leads to a decrease in the fluorescence polarization signal.
-
Data Analysis: The data is fitted to a dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Cellular Pirin Degradation Assays
These assays are performed to confirm the ability of this compound to induce the degradation of pirin in a cellular context.
References
The Structural and Functional Landscape of CCT367766: A Pirin-Targeting PROTAC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This technical guide provides a comprehensive overview of the structural features, mechanism of action, and experimental characterization of CCT367766, a potent and selective third-generation PROTAC designed to induce the degradation of the transcriptional co-regulator Pirin. This compound serves as a valuable chemical tool for studying the biology of Pirin and represents a significant advancement in the development of targeted protein degraders.
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein Pirin, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible linker connecting these two moieties.[1][2] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of Pirin.[1][2]
Structural Features of this compound
The rational design of this compound involved meticulous optimization of its three core components to achieve high potency and selectivity.
-
Pirin Ligand: The warhead targeting Pirin is derived from a high-affinity chemical probe, CCT251236.[3] The crystal structure of this initial probe bound to Pirin revealed a solvent-exposed vector suitable for linker attachment, ensuring that the PROTAC's engagement with Pirin would not be sterically hindered.
-
E3 Ligase Ligand: this compound utilizes a derivative of thalidomide, a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN). The choice of a CRBN ligand was influenced by its relatively low molecular weight, contributing to more favorable physicochemical properties of the final PROTAC molecule.
-
Linker: The linker is a critical element that dictates the formation of a productive ternary complex between Pirin and CRBN. The linker in this compound was optimized through several iterations to achieve the appropriate length and flexibility, ultimately enabling efficient ubiquitination of the target protein.
Mechanism of Action
The primary function of this compound is to induce the selective degradation of Pirin through the ubiquitin-proteasome pathway. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both Pirin and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Pirin, a process catalyzed by the CRBN E3 ligase.
-
Proteasomal Degradation: The poly-ubiquitinated Pirin is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Catalytic Cycle: After Pirin is degraded, this compound is released and can engage another Pirin molecule, allowing a single PROTAC molecule to induce the degradation of multiple target proteins in a catalytic manner.
Quantitative Data Summary
The efficacy and binding characteristics of this compound have been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Method | Reference |
| Pirin Binding Affinity | |||
| Kd | 55 nM | Surface Plasmon Resonance (SPR) | |
| CRBN-DDB1 Complex Affinity | |||
| IC50 | 490 nM | Fluorescence Polarization (FP) | |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | |
| Cellular Pirin Degradation | |||
| Cell Line | SK-OV-3 (Ovarian Cancer) | ||
| Treatment Time | 2 hours | Western Blot | |
| Effective Concentration | 50 nM (near complete degradation) | Western Blot |
Table 1: Binding Affinities and Cellular Activity of this compound
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound leading to Pirin degradation.
Caption: Experimental workflow for Western Blot analysis of Pirin degradation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Pirin Binding Affinity
-
Objective: To determine the binding kinetics and affinity (Kd) of this compound to recombinant Pirin.
-
Instrumentation: Biacore T200 (GE Healthcare).
-
Procedure:
-
Recombinant human Pirin is immobilized on a CM5 sensor chip via amine coupling.
-
A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.
-
The association and dissociation of this compound are monitored in real-time by measuring the change in the surface plasmon resonance signal.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding
-
Objective: To determine the inhibitory concentration (IC50) of this compound for the CRBN-DDB1 complex.
-
Principle: This is a competitive binding assay where this compound competes with a fluorescently labeled thalidomide probe for binding to the CRBN-DDB1 complex.
-
Procedure:
-
A constant concentration of the CRBN-DDB1 complex and the fluorescent probe are incubated in a microplate.
-
Increasing concentrations of this compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured. As this compound displaces the fluorescent probe, the polarization of the solution decreases.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
Western Blotting for Cellular Pirin Degradation
-
Objective: To quantify the degradation of endogenous Pirin in cells treated with this compound.
-
Procedure:
-
Cell Culture and Treatment: SK-OV-3 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody specific for Pirin overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
Quantification: The intensity of the Pirin bands is quantified and normalized to the loading control to determine the extent of degradation.
-
Conclusion
This compound is a highly effective and selective PROTAC that induces the degradation of Pirin. Its well-defined structural features and mechanism of action make it an invaluable tool for elucidating the biological functions of Pirin. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize and further investigate the potential of this compound in various research and drug discovery contexts. The continued development of potent and selective PROTACs like this compound holds immense promise for the future of targeted therapeutics.
References
The Discovery and Development of CCT367766: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT367766 is a potent, third-generation, heterobifunctional protein degradation probe (PDP), also known as a Proteolysis-Targeting Chimera (PROTAC), designed to induce the targeted degradation of the protein pirin.[1] This molecule was developed to confirm the intracellular target engagement of a previously identified chemical probe, CCT251236, which emerged from a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[2][3][4][5] this compound functions by simultaneously binding to pirin and the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to selectively eliminate pirin. This technical guide provides an in-depth overview of the discovery, design, synthesis, and biological evaluation of this compound.
Introduction: The Challenge of Target Validation
Validating the intracellular engagement of small molecule probes with their protein targets is a critical step in drug discovery, particularly for novel or poorly characterized proteins that lack established biomarkers. Pirin, an iron-binding member of the cupin superfamily, is a putative transcription factor regulator with no known enzymatic function, making it a challenging target for traditional inhibitor development and target engagement studies. The development of this compound as a pirin-degrading PROTAC provided an innovative solution to definitively demonstrate that its parent compound, CCT251236, binds to pirin within a cellular context.
Discovery and Design of this compound
The journey to this compound began with a cell-based phenotypic screen that identified CCT251236 as an inhibitor of the HSF1 stress pathway. Through subsequent studies, pirin was identified as the putative target of CCT251236. To validate this interaction in living cells, a PROTAC-based approach was undertaken.
From Chemical Probe to PROTAC
The design of this compound involved linking the pirin-binding motif of CCT251236 to a ligand for an E3 ubiquitin ligase. A thalidomide-based ligand was chosen to recruit the CRBN E3 ligase. The development of this compound was an iterative process, with earlier-generation probes exhibiting suboptimal properties. The design of the third-generation probe, this compound, focused on optimizing the linker and physicochemical properties to achieve efficient cell permeability and potent protein degradation.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that brings together the target protein (pirin) and the E3 ubiquitin ligase CRBN. This proximity facilitates the ubiquitination of pirin, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over simple inhibition, as it leads to the removal of the target protein from the cell.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its precursors.
Table 1: Binding Affinity and Cellular Activity
| Compound | Target | Assay Type | Value | Reference |
| CCT251236 | Pirin | Surface Plasmon Resonance (SPR) | KD = 44 nM | |
| This compound | Pirin | Not Specified | Kd = 55 nM | |
| This compound | CRBN | Not Specified | Kd = 120 nM | |
| This compound | CRBN-DDB1 complex | Not Specified | IC50 = 490 nM | |
| This compound | Pirin Degradation | Western Blot | Depletes pirin at low nM concentrations |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings.
General Synthesis of this compound
The synthesis of this compound was a multi-step process that involved the separate synthesis of the pirin-binding motif and the CRBN-binding ligand, followed by their conjugation via a linker.
-
Pirin-binding motif synthesis: The synthesis began with 6-bromoquinoline and involved a palladium-mediated carbonylation reaction.
-
CRBN-binding motif synthesis: The CRBN-targeting portion was synthesized from 4-hydroxythalidomide.
-
Final Coupling: The final step involved an amide coupling reaction to link the two motifs.
Cellular Assays
-
Cell Line: SK-OV-3 human ovarian cancer cells were used for cellular experiments as they express both pirin and CRBN.
-
Western Blotting: To assess pirin degradation, SK-OV-3 cells were treated with this compound at various concentrations and for different durations. Cell lysates were then analyzed by immunoblotting for pirin protein levels.
-
Competition Assays: To confirm that the degradation of pirin was dependent on binding to both pirin and CRBN, competition experiments were performed. Cells were pre-treated with either the parent pirin binder (CCT251236) or a non-binding analogue before the addition of this compound.
Conclusion and Future Directions
The development of this compound successfully demonstrated the intracellular target engagement of the chemical probe CCT251236 with pirin. This work serves as a prime example of how the PROTAC technology can be utilized as a powerful tool for target validation in the early stages of drug discovery, especially for challenging targets. This compound itself is a valuable chemical tool for further elucidating the biological functions of pirin. While this compound was designed as a research probe, the principles of its design and the success of its application have broader implications for the development of future therapeutics based on targeted protein degradation. Further preclinical studies would be necessary to explore any potential therapeutic applications of a pirin-degrading PROTAC.
References
The Dawn of a New Therapeutic Era: A Technical Guide to PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein elimination. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), a class of heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery to selectively eradicate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, from its fundamental mechanism of action to the practicalities of experimental design and data interpretation.
The PROTAC Concept: A Paradigm Shift in Drug Discovery
Conventional small-molecule drugs typically function by binding to the active site of a target protein, thereby inhibiting its function. This "occupancy-driven" model requires sustained high concentrations of the drug to maintain a therapeutic effect. PROTACs, in contrast, operate on an "event-driven" and catalytic mechanism.[1][2] A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and durable biological response at potentially lower doses.[3][4]
This novel modality opens up the "undruggable" proteome, enabling the targeting of proteins that lack well-defined active sites, such as scaffolding proteins and transcription factors, which have long been considered intractable targets for conventional therapeutics.[3]
Core Components and Mechanism of Action
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The synergistic action of these components orchestrates the targeted degradation of the POI through the Ubiquitin-Proteasome System (UPS).
The mechanism unfolds in a cyclical process:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The stability and geometry of this complex are critical determinants of degradation efficiency.
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged protein into smaller peptides.
-
Recycling: Following the degradation of the POI, the PROTAC molecule is released and can initiate another cycle of degradation, highlighting its catalytic nature.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.
These values are crucial for comparing the potency and efficacy of different PROTAC molecules and are typically determined through dose-response experiments.
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >90 | |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF-7 | 0.9 - 2 | >90 | |
| dBET6 | BRD4 | CRBN | HEK293T | 6 | 97 | |
| PROTAC 8 | BRD4 | Not Specified | AR-positive prostate cancer cells | <1 | >99 | |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | 590 | ~80 | |
| PTD10 | BTK | CRBN | Ramos | 0.5 | >90 | |
| ARCC-4 | Androgen Receptor (AR) | VHL | Prostate Cancer Cells | ~5 | >98 |
Table 1: Representative Quantitative Data for Various PROTACs
Key Experimental Protocols in PROTAC Research
A robust and multifaceted experimental approach is essential for the successful development and characterization of PROTACs.
Assessment of Protein Degradation
Western Blotting: This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol: Western Blot Analysis of PROTAC-Mediated Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature the samples by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Mass Spectrometry (MS)-Based Proteomics: This powerful technique allows for a global, unbiased assessment of changes in the proteome following PROTAC treatment, enabling the evaluation of both on-target degradation and potential off-target effects.
Protocol: Mass Spectrometry for Proteome-Wide Analysis
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins from the MS data using specialized software. Compare the protein abundance between PROTAC-treated and control samples to identify significantly degraded proteins.
Evaluation of Ternary Complex Formation
The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this critical interaction.
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary interactions.
NanoBRET™ Ternary Complex Assay: This cell-based assay utilizes bioluminescence resonance energy transfer (BRET) to monitor the proximity of the POI and the E3 ligase within living cells upon PROTAC treatment.
Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Line and Plasmids: Utilize a suitable cell line (e.g., HEK293T) and express the POI fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
Cell Transfection: Co-transfect the cells with the expression vectors for the fusion proteins.
-
Assay Setup: Plate the transfected cells in a suitable microplate. Add the HaloTag® NanoBRET® 618 Ligand, which will bind to the HaloTag®-E3 ligase fusion.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Signal Detection: Add the Nano-Glo® Luciferase Assay Substrate and measure the BRET signal using a luminometer. An increase in the BRET signal indicates the formation of the ternary complex.
Cellular Viability and Phenotypic Assays
Assessing the downstream functional consequences of target protein degradation is crucial for validating the therapeutic potential of a PROTAC.
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity or ATP content of cells, respectively, to determine the effect of the PROTAC on cell proliferation and cytotoxicity.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations and a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® Reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
Signaling Pathways Targeted by PROTACs
PROTACs have shown immense promise in targeting key signaling pathways implicated in various diseases, particularly cancer.
Androgen Receptor (AR) Signaling in Prostate Cancer
The androgen receptor is a key driver of prostate cancer progression. PROTACs that target AR for degradation can overcome resistance mechanisms that arise with traditional AR inhibitors. The degradation of AR leads to the downregulation of AR target genes, such as PSA and FKBP5, ultimately inhibiting tumor growth.
Estrogen Receptor (ER) Signaling in Breast Cancer
The estrogen receptor is a critical therapeutic target in a majority of breast cancers. PROTAC-mediated degradation of ER has been shown to be effective in both wild-type and mutant ER-positive breast cancer models, offering a potential strategy to overcome endocrine resistance. Degradation of ER leads to the suppression of ER-regulated gene expression and subsequent inhibition of cancer cell proliferation.
Bruton's Tyrosine Kinase (BTK) Signaling in B-Cell Malignancies
Bruton's tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell cancers. PROTACs targeting BTK can effectively degrade the protein, leading to the inhibition of downstream signaling cascades and offering a potential therapeutic advantage over traditional BTK inhibitors, particularly in the context of acquired resistance.
Conclusion and Future Perspectives
PROTAC technology represents a transformative approach in drug discovery with the potential to address many of the limitations of traditional small-molecule inhibitors. The ability to target previously "undruggable" proteins, coupled with a catalytic mode of action, positions PROTACs as a powerful new therapeutic modality. As our understanding of the intricacies of PROTAC design, ternary complex formation, and the ubiquitin-proteasome system deepens, we can expect the development of even more potent, selective, and clinically successful PROTAC-based therapies for a wide range of diseases. The journey of PROTACs from a novel chemical biology tool to a promising class of therapeutics is well underway, heralding a new era of targeted medicine.
References
Methodological & Application
CCT367766 experimental protocol for SK-OV-3 cells
Application Notes for CCT367766 in SK-OV-3 Cells
Introduction
This compound is a heterobifunctional molecule designed as a protein degradation probe.[1][2][3][4] It functions by inducing the selective intracellular degradation of the target protein, pirin, a member of the cupin superfamily implicated as a regulator of transcription.[1] this compound achieves this by simultaneously binding to pirin and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of pirin. These application notes provide a detailed protocol for utilizing this compound to study pirin degradation in the human ovarian adenocarcinoma cell line, SK-OV-3.
Target Audience: This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Data Presentation
The following tables represent hypothetical data from experiments designed to characterize the effects of this compound on SK-OV-3 cells.
Table 1: Dose-Dependent Pirin Degradation by this compound
| This compound Concentration (nM) | Pirin Protein Level (%) (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.0 |
| 1 | 85 | ± 4.5 |
| 5 | 50 | ± 6.2 |
| 10 | 25 | ± 3.8 |
| 50 | 10 | ± 2.5 |
| 100 | <5 | ± 1.5 |
| 1000 | <5 | ± 1.0 |
Note: Data is illustrative, based on a 24-hour treatment period. Pirin levels are quantified by Western blot analysis.
Table 2: Time Course of Pirin Degradation by this compound
| Time (hours) | Pirin Protein Level (%) (Relative to Time 0) | Standard Deviation |
| 0 | 100 | ± 4.8 |
| 2 | 70 | ± 5.5 |
| 4 | 45 | ± 4.1 |
| 8 | 20 | ± 3.3 |
| 16 | <10 | ± 2.1 |
| 24 | <5 | ± 1.8 |
Note: Data is illustrative, based on treatment with a fixed concentration (e.g., 50 nM) of this compound.
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental conditions.
Protocol 1: SK-OV-3 Cell Culture
SK-OV-3 is an adherent human ovarian carcinoma cell line.
-
Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Rinse the cell layer with sterile Dulbecco's Phosphate-Buffered Saline (D-PBS).
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at approximately 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a density of 2-4 x 10^4 cells/cm².
-
Protocol 2: this compound Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for cell-based assays.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 3: Pirin Degradation Assay
-
Objective: To assess the dose- and time-dependent degradation of pirin in SK-OV-3 cells upon treatment with this compound.
-
Procedure:
-
Seed SK-OV-3 cells into 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range would be 1 nM to 1000 nM.
-
Include a vehicle control (DMSO) at a final concentration equivalent to that in the highest this compound treatment group (e.g., 0.1%).
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plates for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Following incubation, proceed with cell lysis for Western blot analysis (Protocol 4).
-
Protocol 4: Western Blot Analysis for Pirin
This protocol is a standard method for detecting protein levels in cell lysates.
-
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the pirin signal to the loading control signal.
-
-
Visualizations
Mechanism of Action
Caption: Mechanism of pirin protein degradation induced by this compound.
Experimental Workflow
Caption: Workflow for analyzing this compound-induced pirin degradation.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CCT367766 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a potent, third-generation heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the pirin protein within cells.[1][2] This molecule acts as a chemical tool to study the functions of pirin, a protein that has been implicated as a putative transcription factor regulator but remains largely unexplored.[1][3][4] this compound functions by hijacking the cell's natural protein disposal system, specifically the Cereblon (CRBN) E3 ubiquitin ligase complex, to tag pirin for proteasomal degradation.
Mechanism of Action
This compound operates by forming a ternary complex with the target protein (pirin) and the E3 ubiquitin ligase component, Cereblon (CRBN). This proximity induces the ubiquitination of pirin, marking it for recognition and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful method to study protein function by observing the cellular consequences of its removal.
Caption: Signaling pathway of this compound-induced pirin degradation.
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound from published studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Target/System | Reference |
| Pirin Binding Affinity (Kd) | 55 nM | Recombinant Pirin | |
| CRBN-DDB1 Binding Affinity (Kd) | 120 nM | Recombinant CRBN-DDB1 complex | |
| CRBN-DDB1 Binding Affinity (IC50) | 490 nM | CRBN-DDB1 complex |
| Cell Line | Concentration Range | Treatment Duration | Effect | Reference |
| SK-OV-3 (human ovarian cancer) | 50 - 1500 nM | Up to 24 hours | Time-dependent depletion of pirin protein, exhibiting a hook effect. | |
| SK-OV-3 (human ovarian cancer) | 0.5 - 50 nM | 2 hours | Concentration-dependent depletion of pirin protein. |
Experimental Protocols
Here are detailed protocols for the use of this compound in cell culture, including reconstitution, a general workflow for assessing pirin degradation, and a western blot protocol.
Reconstitution and Storage of this compound
-
Reconstitution: this compound is typically supplied as a solid. To create a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Vortex briefly to ensure it is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, an aliquot can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.
General Experimental Workflow for Pirin Degradation
Caption: General workflow for a pirin degradation experiment.
Western Blot Protocol for Pirin Degradation
This protocol is designed to assess the levels of pirin protein following treatment with this compound.
Materials:
-
Cultured cells (e.g., SK-OV-3)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Pirin
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.5 nM to 1500 nM) and a vehicle control for the desired duration (e.g., 2 to 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pirin antibody and the loading control antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pirin and the loading control.
-
Normalize the pirin band intensity to the corresponding loading control band intensity.
-
Express the pirin levels in treated samples as a percentage of the vehicle-treated control.
-
Competition Assays
To confirm that the degradation of pirin by this compound is target-specific and dependent on the CRBN E3 ligase, competition assays can be performed.
-
Pirin Binding Competition: Pre-treat cells with a pirin-binding ligand before adding this compound. A successful competition will show a rescue of pirin expression.
-
CRBN Binding Competition: Pre-treat cells with a CRBN-binding ligand, such as thalidomide, before adding this compound. This should also rescue pirin degradation by preventing this compound from engaging the E3 ligase.
Concluding Remarks
This compound is a valuable research tool for investigating the cellular roles of pirin. The provided protocols and data offer a foundation for designing and executing experiments to effectively utilize this pirin-degrading PROTAC in a cell culture setting. Careful optimization of concentrations and treatment times for your specific cell line and experimental goals is recommended.
References
Application Notes and Protocols for Pirin Detection via Western Blot Following CCT367766 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect changes in pirin protein levels following treatment with CCT367766, a potent PROTAC (Proteolysis Targeting Chimera) pirin degrader. This compound induces the degradation of pirin, making Western blotting an essential technique to verify its efficacy and study its effects on cellular systems.[1][2][3]
Introduction to this compound and Pirin
This compound is a third-generation, heterobifunctional, Cereblon-based PROTAC designed to target the pirin protein for degradation.[1][2] By linking the pirin protein to the E3 ubiquitin ligase Cereblon, this compound triggers the ubiquitination and subsequent degradation of pirin by the proteasome. This makes this compound a valuable chemical tool for studying the functional roles of pirin, a protein implicated in transcriptional regulation and various disease processes. Western blotting is a key immunological method to qualitatively and semi-quantitatively measure the levels of pirin protein in cell lysates, thereby confirming the activity of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Western blot protocol. Optimal conditions may vary depending on the specific antibody and experimental setup and should be determined empirically.
| Parameter | Recommended Value/Range | Notes |
| Cell Treatment with this compound | ||
| Concentration | 0.5 - 50 nM | Effective degradation of pirin has been observed in this range. |
| Incubation Time | 2 - 24 hours | Time-dependent degradation can be assessed. |
| Sample Preparation | ||
| Protein Loading per Lane | 20 - 50 µg | Adjust based on pirin expression levels in the cell type. |
| Antibody Dilutions | ||
| Primary Anti-Pirin Antibody | 1:500 - 1:2000 | Refer to the antibody datasheet for optimal dilution. |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:20,000 | Refer to the antibody datasheet for optimal dilution. |
Experimental Protocol: Western Blot for Pirin Detection
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pirin protein levels.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations (e.g., 0.5, 5, 50 nM) in fresh cell culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours).
-
II. Cell Lysis and Protein Quantification
-
Cell Harvest:
-
Place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
-
Lysis:
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
-
Homogenization:
-
Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.
-
-
Centrifugation:
-
Clarify the lysate by centrifuging at approximately 12,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the BCA assay.
-
III. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein concentration, mix an equal amount of protein (e.g., 30 µg) from each sample with 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder onto an SDS-polyacrylamide gel (e.g., 12%).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The predicted molecular weight of pirin is approximately 32 kDa.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by visualizing the pre-stained ladder on the membrane.
-
IV. Immunoblotting and Detection
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pirin antibody in the blocking buffer at the recommended dilution. A variety of rabbit polyclonal and monoclonal antibodies against pirin are commercially available and have been validated for Western blotting.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Visualization of Experimental Workflow and Signaling Pathway
This compound-Mediated Pirin Degradation Workflow```dot
Caption: this compound induces pirin degradation via the proteasome.
References
Application Note: Global Proteomic and Metabolomic Profiling of CCT367766-Treated Cells by Mass Spectrometry
Abstract
This application note details a comprehensive mass spectrometry-based workflow for the global proteomic and metabolomic analysis of cells treated with CCT367766, a potent and selective degrader of the Pirin protein. This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), that induces the targeted degradation of Pirin via the ubiquitin-proteasome system.[1] While the primary activity of this compound is the specific degradation of Pirin, the downstream consequences of this event on cellular pathways are not fully elucidated. This document provides detailed protocols for cell culture and treatment, sample preparation for both proteomics and metabolomics, and data acquisition using high-resolution mass spectrometry. Furthermore, we present a framework for data analysis and visualization to identify key molecular changes following Pirin degradation, offering insights into its cellular function.
Introduction
This compound is a chemical probe designed to induce the degradation of the Pirin protein.[2][3][4] Pirin is a member of the cupin superfamily and is thought to act as a regulator of transcription.[5] To confirm the intracellular target engagement of its parent compound, this compound was developed as a protein degradation probe. In studies using SK-OV-3 ovarian cancer cells, treatment with this compound led to a highly selective and significant reduction in Pirin protein levels. A whole-proteome mass spectrometry analysis using tandem mass tagging (TMT) revealed that out of 8,547 quantified proteins, only Pirin showed a statistically significant decrease in expression after a 4-hour treatment with 50 nM this compound.
While this confirms the remarkable selectivity of this compound, the broader impact of Pirin degradation on the cellular proteome and metabolome remains an area of active investigation. Understanding these downstream effects is crucial for elucidating the biological functions of Pirin and for the development of potential therapeutics targeting this protein. This application note provides a robust and detailed methodology for researchers to perform their own comprehensive mass spectrometry-based analyses of this compound-treated cells.
Experimental Design
The following workflow outlines the key steps for a comprehensive proteomic and metabolomic analysis of this compound-treated cells.
Caption: Experimental workflow for mass spectrometry analysis.
Signaling Pathway
This compound acts as a PROTAC, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target protein Pirin. This proximity facilitates the ubiquitination of Pirin, marking it for degradation by the proteasome. The downstream consequences of Pirin degradation are hypothesized to impact transcriptional regulation.
Caption: this compound mechanism and downstream effects.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a global proteomics and metabolomics experiment comparing this compound-treated SK-OV-3 cells to a vehicle control.
Table 1: Top Differentially Abundant Proteins
| Protein | Gene | Fold Change (this compound vs. Vehicle) | p-value |
| Pirin | PIR | -2.3 | 1.4 x 10-4 |
| Protein X | GENEX | 1.8 | 0.001 |
| Protein Y | GENEY | -1.5 | 0.003 |
| Protein Z | GENEZ | 2.1 | 0.005 |
Table 2: Top Differentially Abundant Metabolites
| Metabolite | Pathway | Fold Change (this compound vs. Vehicle) | p-value |
| Metabolite A | Glycolysis | 1.9 | 0.002 |
| Metabolite B | TCA Cycle | -1.6 | 0.004 |
| Metabolite C | Amino Acid Metabolism | 2.0 | 0.006 |
| Metabolite D | Lipid Metabolism | -1.7 | 0.008 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: SK-OV-3 (human ovarian adenocarcinoma) cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells at a density of 1 x 106 cells per 10 cm dish.
-
Treatment: After 24 hours, treat cells with 50 nM this compound or a vehicle control (e.g., 0.1% DMSO) for 4 hours.
Proteomics Sample Preparation
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 1x protease and phosphatase inhibitor cocktail).
-
Scrape cells and sonicate on ice (3 cycles of 30 seconds on, 30 seconds off).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Digestion:
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with 5 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate with 15 mM iodoacetamide for 30 minutes in the dark at room temperature.
-
Dilute the sample 8-fold with 50 mM Tris-HCl pH 8.5.
-
Digest with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute peptides with 80% acetonitrile, 0.1% TFA.
-
Dry the peptides in a vacuum centrifuge.
-
Metabolomics Sample Preparation
-
Metabolite Extraction:
-
Wash cells twice with ice-cold 0.9% NaCl.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape cells and transfer to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -80°C for 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant in a vacuum centrifuge.
-
Reconstitute the dried metabolites in 100 µL of 50% methanol.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to remove any remaining debris.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Mass Spectrometry and Data Analysis
-
Proteomics (LC-MS/MS):
-
Instrumentation: High-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Acquisition: Data-dependent acquisition (DDA) mode with a top 20 method.
-
Data Analysis Software: MaxQuant or similar for protein identification and label-free quantification.
-
-
Metabolomics (LC-MS/MS):
-
Instrumentation: High-resolution Orbitrap mass spectrometer coupled to a ultra-high-performance liquid chromatography (UHPLC) system.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS fragmentation.
-
Data Analysis Software: Compound Discoverer or similar for metabolite identification and quantification.
-
-
Pathway Analysis:
-
Utilize software such as Ingenuity Pathway Analysis (IPA) or MetaboAnalyst to identify enriched biological pathways from the lists of differentially abundant proteins and metabolites.
-
Caption: Data analysis workflow.
Conclusion
This application note provides a comprehensive guide for the mass spectrometry-based analysis of this compound-treated cells. The detailed protocols for proteomics and metabolomics will enable researchers to investigate the downstream cellular consequences of Pirin degradation. The resulting data will be invaluable for a deeper understanding of Pirin's biological role and for the continued development of targeted protein degraders as therapeutic agents.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Determining Optimal CCT367766 Concentration and Incubation Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration and incubation time of CCT367766, a potent and selective Pirin-targeting PROTAC (Proteolysis Targeting Chimera). This compound operates by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of the Pirin protein.[1] Understanding the optimal experimental parameters is crucial for achieving maximal and reproducible Pirin degradation in your cellular models.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the target protein Pirin, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon.[1] This binding event forms a ternary complex between Pirin and Cereblon, leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.[2] This targeted protein degradation offers a powerful tool to study the function of Pirin, a protein implicated in transcriptional regulation and stress pathways.[2][3]
Caption: Mechanism of this compound-induced Pirin degradation.
Experimental Determination of Optimal Concentration
The optimal concentration of this compound for Pirin degradation can be determined by performing a dose-response experiment. It is important to note that PROTACs often exhibit a "hook effect," where efficacy decreases at very high concentrations due to the formation of binary complexes (this compound-Pirin or this compound-CRBN) that are unable to form the productive ternary complex.
Protocol: Dose-Response Analysis of this compound
-
Cell Seeding: Plate your cells of interest (e.g., SK-OV-3 human ovarian cancer cells) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting concentration range is 0.5 nM to 5000 nM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a fixed period (e.g., 2, 4, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against Pirin and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities for Pirin and the loading control. Normalize the Pirin signal to the loading control and plot the normalized Pirin levels against the this compound concentration.
Data Presentation: this compound Concentration-Dependent Pirin Degradation in SK-OV-3 Cells
| This compound Concentration | Incubation Time | Pirin Protein Expression |
| 50 nM | 2 hours | Completely degraded |
| 150 nM | 2 hours | Decreased |
| 250 nM | 2 hours | Decreased |
| 500 nM | 2 hours | Decreased |
| 1500 nM | 2 hours | Decreased |
| 0.5 - 50 nM | 2 hours | Concentration-dependent depletion |
Note: The above data is based on experiments conducted in SK-OV-3 cells and may vary in other cell lines.
Experimental Determination of Optimal Incubation Time
To determine the optimal incubation time, a time-course experiment should be performed using a fixed, optimal concentration of this compound determined from the dose-response study.
Protocol: Time-Course Analysis of this compound
-
Cell Seeding: Plate your cells as described in the dose-response protocol.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis and Western Blot: Follow the same procedures for cell lysis, protein quantification, and Western blot analysis as described in the dose-response protocol.
-
Data Analysis: Plot the normalized Pirin levels against the incubation time to observe the degradation kinetics.
Data Presentation: this compound Time-Dependent Pirin Degradation in SK-OV-3 Cells
| This compound Concentration | Incubation Time | Pirin Protein Expression |
| 50 - 1500 nM | 24 hours | Time-dependent hook-effect observed |
| 3.0 µM (earlier generation probe) | up to 48 hours | Time-dependent depletion |
Note: The time-dependent hook effect suggests that at higher concentrations, the degradation may be less efficient over time, a characteristic of some PROTACs.
Caption: Workflow for determining optimal this compound parameters.
Conclusion
The optimal concentration and incubation time for this compound are critical parameters that require empirical determination for each cell line and experimental setup. Based on available data in SK-OV-3 cells, significant Pirin degradation is observed at low nanomolar concentrations with incubation times as short as 2 hours. Researchers should perform careful dose-response and time-course experiments to identify the ideal conditions for their specific model system, keeping in mind the potential for a hook effect at higher concentrations. These protocols provide a robust framework for the successful application of this compound in studying the biological roles of Pirin.
References
Application Notes and Protocols: CCT367766-Mediated Pirin Degradation in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT367766 is a potent and specific heterobifunctional protein degrader designed to induce the degradation of the target protein Pirin.[1][2] Pirin is a putative transcription factor regulator belonging to the cupin superfamily of proteins.[1] This document provides detailed application notes and protocols for characterizing the dose-dependent degradation of Pirin by this compound in cancer cell lines, focusing on the SK-OV-3 ovarian carcinoma cell line as a model system.
Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC). It is composed of a ligand that binds to the target protein (Pirin) and another ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1] This proximity induces the ubiquitination of Pirin, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-induced Pirin degradation.
Data Presentation
The primary dose-response relationship for this compound is the concentration-dependent degradation of its target, Pirin. While extensive cell viability IC50 data across multiple cancer cell lines is not the focus of published studies, the degradation of Pirin in SK-OV-3 ovarian cancer cells has been characterized.
Table 1: Dose-Dependent Depletion of Pirin by this compound in SK-OV-3 Cells
| This compound Concentration (nM) | Treatment Time (hours) | Pirin Protein Level (relative to control) |
| 50 | 24 | Significant reduction |
| 100 | 24 | Further reduction |
| 250 | 24 | Strong depletion |
| 500 | 24 | Near-complete depletion |
| 1000 | 24 | Near-complete depletion |
| 1500 | 24 | Near-complete depletion |
Note: This table summarizes the trends observed in immunoblotting experiments as described in the literature.[3] Quantitative values would be determined by densitometry analysis of Western blots.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: SK-OV-3 (human ovarian carcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed SK-OV-3 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the final desired concentrations (e.g., 50, 100, 250, 500, 1000, 1500 nM). Include a DMSO-only vehicle control.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
Protocol 2: Western Blotting for Pirin Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Pirin band intensity to the loading control for each sample.
References
Application Notes and Protocols: CCT367766 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a potent, third-generation heterobifunctional molecule known as a Protein Degradation Probe (PDP) or Proteolysis Targeting Chimera (PROTAC). It is designed to induce the selective intracellular degradation of the target protein, Pirin.[1][2][3][4][] This document provides detailed application notes and protocols for the use of this compound in research settings.
Disclaimer: To date, all published research on this compound has been conducted in vitro. No in vivo studies, including pharmacokinetics, pharmacodynamics, or efficacy in animal models, have been publicly reported. The in vivo protocols provided herein are representative examples based on common practices for PROTACs and should be adapted and validated for specific research needs.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is a chimeric molecule with two key binding domains: one that specifically binds to the Pirin protein and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both Pirin and CRBN, this compound forms a ternary complex, which facilitates the ubiquitination of Pirin. This polyubiquitin tag marks Pirin for degradation by the 26S proteasome.
Caption: Mechanism of action of this compound leading to Pirin degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Value | Assay Type | Cell Line | Reference |
| Pirin Binding Affinity (Kd) | 55 nM | Surface Plasmon Resonance (SPR) | N/A (recombinant protein) | |
| CRBN Binding Affinity (Kd) | 120 nM | Not Specified | N/A (recombinant protein) | |
| CRBN-DDB1 Complex Affinity (IC50) | 490 nM | Not Specified | N/A (recombinant protein) | |
| Pirin Degradation | Time- and concentration-dependent | Immunoblotting | SK-OV-3 |
Table 2: In Vitro Pirin Degradation in SK-OV-3 Cells
| This compound Concentration | Treatment Time | Outcome | Reference |
| 0.5 - 50 nM | 2 hours | Concentration-dependent depletion of Pirin | |
| 50 nM | 2 hours | Complete degradation of Pirin | |
| 50 - 1500 nM | 24 hours | Time-dependent "hook effect" observed |
Experimental Protocols
In Vitro Protocol: Pirin Degradation in Cell Culture
This protocol describes the methodology for assessing the degradation of Pirin in a human ovarian cancer cell line, SK-OV-3, following treatment with this compound.
Materials:
-
SK-OV-3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Pirin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture SK-OV-3 cells in complete medium at 37°C and 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.5, 5, 50, 500, 1500 nM).
-
Treat the cells with the this compound dilutions or DMSO vehicle control.
-
Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting (Western Blot):
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-Pirin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Caption: Workflow for in vitro Pirin degradation analysis.
Representative In Vivo Protocol: PROTAC Efficacy in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of a Cereblon-based PROTAC, such as this compound, in a tumor xenograft model. This is a representative protocol and must be optimized for this compound.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used for xenograft studies.
-
The choice of cell line for implantation should be based on in vitro sensitivity to the PROTAC and expression of the target protein (Pirin) and CRBN. SK-OV-3 cells could be a candidate.
Materials:
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose in water, or a solution containing PEG, propylene glycol, and water)
-
Tumor cells for implantation
-
Calipers for tumor measurement
-
Anesthesia
-
Tools for tissue collection and processing
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Dosing:
-
Randomize the mice into treatment and control groups.
-
Prepare the dosing formulation of this compound and the vehicle control.
-
Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing frequency will need to be determined based on pharmacokinetic studies (e.g., once daily, twice daily).
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health.
-
-
Pharmacodynamic (PD) Analysis:
-
At specified time points after the final dose, a subset of animals may be euthanized to collect tumor and plasma samples.
-
Tumor tissue can be processed for immunoblotting to assess the level of Pirin degradation.
-
Plasma samples can be used for pharmacokinetic (PK) analysis to determine drug exposure.
-
-
Efficacy Evaluation:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
The primary endpoint is often tumor growth inhibition.
-
At the end of the study, tumors are excised and weighed.
-
Caption: Representative workflow for in vivo PROTAC efficacy studies.
Conclusion
This compound is a valuable research tool for studying the biological functions of Pirin through its targeted degradation. While its application has so far been demonstrated in vitro, the provided protocols offer a starting point for both cell-based and future in vivo investigations. Researchers should carefully optimize and validate these methods for their specific experimental systems.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Quantifying Pirin Degradation with CCT367766
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirin is a highly conserved nuclear protein implicated in transcriptional regulation and has been identified as a potential therapeutic target in oncology.[1][2][3][4] CCT367766 is a potent and selective heterobifunctional protein degrader, designed to induce the degradation of pirin.[5] As a Proteolysis Targeting Chimera (PROTAC), this compound recruits pirin to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for quantifying the this compound-mediated degradation of pirin in a cellular context, offering a valuable tool for researchers studying pirin biology and developing novel therapeutics.
Mechanism of Action of this compound
This compound is a third-generation pirin-targeting PROTAC that demonstrates high potency and rapid induction of pirin degradation. It functions by simultaneously binding to pirin and the CRBN E3 ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to pirin. The polyubiquitinated pirin is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of this compound action.
Pirin Signaling Context
Pirin has been implicated as a transcriptional co-regulator, notably within the NF-κB signaling pathway. By promoting the degradation of pirin, this compound provides a valuable tool to investigate the downstream consequences of pirin depletion on these signaling cascades.
Figure 2: Pirin in the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its activity and properties.
| Parameter | Value | Assay | Cell Line |
| Pirin Degradation DC₅₀ | ~5 nM | Immunoblot | SK-OV-3 |
| Pirin Degradation Dₘₐₓ | >95% | Immunoblot | SK-OV-3 |
| Time to Onset of Degradation | < 2 hours | Immunoblot | SK-OV-3 |
| CRBN-DDB1 Binding IC₅₀ | 490 nM | Biochemical Assay | N/A |
| Pirin Binding Kd | 55 nM | Biochemical Assay | N/A |
| CRBN Binding Kd | 120 nM | Biochemical Assay | N/A |
Table 1: In-Cell and Biochemical Activity of this compound.
| Property | Value |
| Molecular Weight | 884.0 g/mol |
| LogD | 3.1 |
| Topological Polar Surface Area (tPSA) | 185 Ų |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Pirin Degradation
This protocol describes the use of Western blotting to quantify the reduction in pirin protein levels following treatment with this compound.
Figure 3: Western Blotting Workflow.
Materials:
-
SK-OV-3 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Pirin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
For dose-response experiments, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 4 or 24 hours). Include a vehicle control (DMSO).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-pirin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the antibody incubation steps for the loading control antibody.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the pirin band intensity to the corresponding loading control band intensity. Calculate the percentage of pirin degradation relative to the vehicle-treated control.
Protocol 2: Quantitative Capillary Electrophoresis-Based Immunoassay (Jess/Wes)
This protocol offers a more high-throughput and quantitative alternative to traditional Western blotting for measuring pirin levels.
Materials:
-
Cell lysate prepared as in Protocol 1
-
Jess/Wes system and associated reagents (e.g., separation modules, primary antibodies, secondary antibodies, detection reagents)
-
Anti-Pirin antibody
-
Anti-GAPDH (or other loading control) antibody
Procedure:
-
Sample Preparation: Prepare cell lysates and quantify protein concentration as described in Protocol 1.
-
Assay Setup:
-
Dilute the lysates to the working concentration recommended by the instrument manufacturer.
-
Prepare the antibody solutions (primary and secondary) according to the manufacturer's protocol.
-
-
Instrument Run:
-
Load the samples, antibodies, and other reagents into the designated plate.
-
Place the plate into the Jess/Wes instrument and start the run. The instrument will automate protein separation, immunodetection, and signal quantification.
-
-
Data Analysis:
-
The instrument's software will generate electropherograms and quantitative data for pirin and the loading control.
-
Normalize the pirin signal to the loading control signal for each sample.
-
Calculate the percentage of pirin degradation relative to the vehicle-treated control.
-
Protocol 3: Proteomics Analysis for Target Selectivity
This protocol uses tandem mass tagging (TMT) based quantitative proteomics to assess the selectivity of this compound for pirin across the proteome.
Procedure Outline:
-
Cell Treatment and Lysis: Treat cells (e.g., SK-OV-3) with this compound (e.g., 50 nM for 4 hours) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent.
-
Peptide Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Calculate the relative abundance of each protein in the this compound-treated sample compared to the vehicle control.
-
Generate a volcano plot to visualize proteins that are significantly up- or downregulated. Confirm the selective and significant downregulation of pirin.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak pirin degradation | This compound is inactive. | Confirm compound integrity and concentration. |
| Cell line is not sensitive. | Test different cell lines. | |
| Insufficient treatment time or concentration. | Optimize treatment conditions (time and dose). | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or change blocking agent. |
| Antibody concentration is too high. | Titrate primary and secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Inconsistent results | Variation in cell confluency. | Ensure consistent cell seeding density and confluency at the time of treatment. |
| Inaccurate protein quantification. | Carefully perform and standardize the protein quantification assay. |
Conclusion
This compound is a powerful chemical tool for inducing the selective degradation of pirin. The protocols outlined in these application notes provide robust methods for quantifying its effects on pirin protein levels and assessing its selectivity. These approaches will be invaluable for researchers investigating the biological functions of pirin and for those in the process of developing novel pirin-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: CCT367766 Cell Permeability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT367766 is a third-generation, heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to demonstrate intracellular target engagement by inducing the degradation of the pirin protein, a putative transcription factor regulator with no known enzymatic function[1][2]. Like many PROTACs, this compound is a large molecule, which presents a challenge in achieving sufficient cell permeability to exert its biological effect.
This compound functions by simultaneously binding to the target protein (pirin) and an E3 ubiquitin ligase (Cereblon, CRBN), thereby forming a ternary complex[1][3]. This proximity induces the ubiquitination of pirin, marking it for degradation by the proteasome. The efficacy of such a molecule is highly dependent on its ability to cross the cell membrane and reach its intracellular target.
These application notes provide a detailed protocol for assessing the cell permeability of this compound using the Caco-2 bidirectional permeability assay, a standard in vitro model that mimics the human intestinal epithelium. This assay is crucial for evaluating a compound's potential for oral absorption and identifying if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Mechanism of Action of this compound
This compound is a chemical tool designed to validate the intracellular binding of ligands to the pirin protein. It links a pirin-binding molecule to a ligand for the CRBN E3 ligase. This dual binding brings pirin into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation. This process confirms that the pirin-binding moiety can engage its target within a cellular environment.[1]
Physicochemical and Binding Properties
The design of effective PROTACs requires a careful balance of physicochemical properties to ensure adequate solubility and cell permeability, which is often challenging due to their high molecular weight. Below is a summary of the reported properties for this compound.
| Parameter | Value | Description | Reference |
| Binding Affinity (Pirin) | KD = 55 nM | Dissociation constant for recombinant pirin binding, measured by Surface Plasmon Resonance (SPR). | |
| Binding Affinity (CRBN) | KD = 120 nM | Dissociation constant for CRBN binding. | |
| CRBN-DDB1 Complex IC50 | 490 nM | Half-maximal inhibitory concentration in a competitive fluorescence polarization (FP) assay for the CRBN-DDB1 complex. | |
| Cellular Activity | ~50 nM | Concentration for near-complete pirin degradation in SK-OV-3 cells after 2-4 hours. |
Caco-2 Bidirectional Permeability Assay Protocol
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions, making it the gold standard for in vitro prediction of drug absorption. This protocol outlines the measurement of the apparent permeability coefficient (Papp) for this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Experimental Workflow Overview
The workflow involves seeding Caco-2 cells on permeable supports, allowing them to differentiate into a polarized monolayer, and then performing the transport experiment. The concentration of the test compound in the donor and receiver compartments is measured over time to calculate permeability.
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
HEPES buffer
-
This compound
-
Control compounds:
-
High permeability: Propranolol or Testosterone
-
Low permeability: Lucifer Yellow or Atenolol
-
P-gp substrate: Digoxin
-
-
Acetonitrile (ACN) with 0.1% formic acid (for LC-MS/MS)
-
Analytical standards for this compound
Detailed Protocol
Step 1: Caco-2 Cell Seeding and Culture
-
Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Seed cells onto the apical side of 12-well Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-25 days to allow for full differentiation and monolayer formation. Change the medium in both apical and basolateral compartments every 2-3 days.
Step 2: Monolayer Integrity Test
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter.
-
Well-differentiated monolayers should exhibit TEER values > 250 Ω·cm2.
-
Additionally, perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral compartment. A Papp value < 1.0 x 10-6 cm/s indicates a tight monolayer.
Step 3: Transport Experiment
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Equilibrate the monolayers by adding 0.5 mL (apical) and 1.5 mL (basolateral) of HBSS and incubating for 30 minutes at 37°C.
-
Prepare the dosing solution of this compound (e.g., 10 µM) in HBSS. Include control compounds in separate wells.
-
For Apical to Basolateral (A→B) Permeability:
-
Remove the buffer and add 0.5 mL of the this compound dosing solution to the apical (donor) compartment.
-
Add 1.5 mL of fresh HBSS to the basolateral (receiver) compartment.
-
-
For Basolateral to Apical (B→A) Permeability:
-
Remove the buffer and add 1.5 mL of the this compound dosing solution to the basolateral (donor) compartment.
-
Add 0.5 mL of fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C on an orbital shaker (50 rpm) for 120 minutes.
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis by LC-MS/MS.
Step 4: Sample Analysis and Calculations
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment (mol/s).
-
A is the surface area of the membrane (cm2).
-
C0 is the initial concentration in the donor compartment (mol/cm3).
-
-
Calculate the Efflux Ratio (ER) to determine if this compound is a substrate of efflux transporters:
ER = Papp (B→A) / Papp (A→B)
Data Interpretation
| Permeability Classification | Papp (A→B) Value (x 10-6 cm/s) | Efflux Ratio (ER) | Interpretation |
| Low | < 1 | < 2 | Poor absorption. Not a P-gp substrate. |
| Moderate | 1 - 10 | < 2 | Moderate absorption. Not a P-gp substrate. |
| High | > 10 | < 2 | High absorption. Not a P-gp substrate. |
| Efflux Substrate | Any | > 2 | The compound is actively transported by efflux pumps (e.g., P-gp), which may limit its net absorption and intracellular concentration. |
Given that PROTACs like this compound are large molecules, they are expected to have inherently low passive permeability. An ER value greater than 2 would suggest that this compound is actively pumped out of the cells, which could be a significant barrier to its efficacy and may necessitate medicinal chemistry efforts to circumvent this interaction.
References
Protocol for Assessing Ternary Complex Formation with CCT367766
For Researchers, Scientists, and Drug Development Professionals
Application Notes
CCT367766 is a potent, third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the target protein, pirin, by facilitating the formation of a ternary complex between pirin and the E3 ubiquitin ligase component, Cereblon (CRBN)[1]. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of pirin. The assessment of this ternary complex formation is crucial for understanding the mechanism of action of this compound and for the development of similar protein degraders.
This document provides detailed protocols for key experiments to assess the formation and cellular consequences of the this compound-pirin-CRBN ternary complex. These include Cellular Thermal Shift Assay (CETSA) for target engagement, Immunoprecipitation-Mass Spectrometry (IP-MS) for identifying the components of the protein complex, and Proximity Ligation Assay (PLA) for in situ visualization of the ternary complex.
Quantitative Data Summary
The following table summarizes the binding affinities and cellular potency of this compound in forming the ternary complex and inducing pirin degradation.
| Parameter | Value | Description |
| Pirin Binding (Kd) | 55 nM | Dissociation constant for this compound binding to recombinant pirin[1]. |
| CRBN Binding (Kd) | 120 nM | Dissociation constant for this compound binding to recombinant CRBN[1]. |
| CRBN-DDB1 Complex (IC50) | 490 nM | Half-maximal inhibitory concentration for this compound binding to the CRBN-DDB1 complex[1]. |
| Pirin Degradation | Concentration-dependent | This compound demonstrates concentration-dependent depletion of pirin protein in SK-OV-3 human ovarian cancer cells after a 2-hour exposure[1]. |
Signaling Pathway
Pirin has been identified as a transcriptional co-regulator involved in the NF-κB signaling pathway. By inducing the degradation of pirin, this compound can modulate the activity of this pathway.
Caption: this compound-mediated pirin degradation pathway.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify drug binding to its intracellular target by measuring changes in the thermal stability of the target protein.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture SK-OV-3 cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Heating:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a PCR thermocycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of soluble pirin in each sample by Western Blotting using a specific anti-pirin antibody.
-
Increased thermal stability of pirin in this compound-treated cells compared to the vehicle control indicates target engagement.
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to isolate the this compound-induced protein complex and identify its components, confirming the formation of the pirin-CRBN ternary complex.
Workflow:
Caption: Immunoprecipitation-Mass Spectrometry (IP-MS) workflow.
Protocol:
-
Cell Treatment and Lysis:
-
Treat SK-OV-3 cells with this compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for either pirin or CRBN overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in the complex using a proteomics data analysis software.
-
An enrichment of CRBN in the pirin immunoprecipitate (and vice versa) from this compound-treated cells compared to the control will confirm the formation of the ternary complex.
-
Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization and quantification of protein-protein interactions within fixed cells, providing direct evidence of the ternary complex formation in a cellular context.
Workflow:
Caption: Proximity Ligation Assay (PLA) workflow.
Protocol:
-
Cell Preparation:
-
Seed SK-OV-3 cells on coverslips and treat with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a blocking solution.
-
-
Antibody Incubation:
-
Incubate the cells with a pair of primary antibodies raised in different species that recognize pirin and CRBN, respectively.
-
-
PLA Probe Incubation:
-
Incubate with PLA probes, which are secondary antibodies conjugated to specific DNA oligonucleotides that will bind to the primary antibodies.
-
-
Ligation and Amplification:
-
If the two proteins are in close proximity (typically <40 nm), the DNA oligonucleotides on the PLA probes can be ligated to form a circular DNA template.
-
Amplify this DNA circle via rolling circle amplification, incorporating fluorescently labeled nucleotides.
-
-
Visualization and Analysis:
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the fluorescent PLA signals as distinct puncta using a fluorescence microscope.
-
Quantify the number of PLA signals per cell. An increase in the number of signals in this compound-treated cells compared to the control indicates the formation of the pirin-CRBN ternary complex.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CCT367766 Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of CCT367766 for reliable and reproducible results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a third-generation, potent, and heterobifunctional protein degradation probe (PROTAC) that targets the pirin protein for degradation via the Cereblon (CRBN) E3 ligase. Like many PROTACs, this compound is a large, complex molecule with high lipophilicity, which can lead to poor aqueous solubility.[1][2] This can result in compound precipitation in aqueous cell culture media, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound.[3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar compounds.
Q3: What should I do if this compound precipitates when I dilute my DMSO stock into cell culture medium?
A3: This is a common issue known as "crashing out." To prevent this, it is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically well below 0.5%, as higher concentrations can be cytotoxic. A stepwise dilution approach is recommended, where the DMSO stock is first diluted in a small volume of serum-free medium before being added to the final culture volume.[5]
Q4: Can I use other solvents if DMSO is not suitable for my experiment?
A4: While DMSO is the preferred solvent, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested. However, it is essential to perform vehicle control experiments to ensure the chosen solvent does not interfere with the assay. The salt form of this compound, this compound formic, may offer enhanced water solubility and stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate in stock solution | Incomplete dissolution. | Gently warm the solution at 37°C for 5-10 minutes and vortex thoroughly. Ensure you are using high-purity, anhydrous DMSO. |
| Precipitation upon dilution in media | "Solvent shock" due to rapid change in polarity. High final concentration of this compound. | Perform a serial dilution. Add the DMSO stock dropwise to pre-warmed (37°C) media while gently swirling. Consider lowering the final concentration of this compound. |
| Inconsistent results between experiments | Variability in stock solution preparation. Degradation of the compound. | Prepare fresh DMSO stock solutions for each experiment, as the stability of thalidomide-derived probes in DMSO can be affected by water content. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Low or no degradation of pirin protein | Poor cell permeability. Off-target effects or "hook effect". | Ensure the final DMSO concentration is optimal for cell permeability without causing toxicity. Perform a dose-response experiment over a wide concentration range to identify a potential "hook effect," where higher concentrations can lead to reduced degradation. |
Quantitative Data
This compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | The recommended solvent for stock solutions. |
| Ethanol | Sparingly soluble | May require warming. Vehicle controls are essential. |
| Methanol | Sparingly soluble | Vehicle controls are essential. |
| Water | Very poorly soluble | Not recommended for initial stock preparation. |
| PBS (pH 7.2) | Very poorly soluble | The kinetic solubility in pH 7.4 phosphate buffer is a key parameter. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube at 37°C for 5-10 minutes and vortex again to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh DMSO stocks for each use.
Protocol 2: Treatment of Cells with this compound (e.g., SK-OV-3 cells)
-
Cell Seeding: Seed SK-OV-3 cells in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed, serum-free medium to achieve an intermediate concentration.
-
Add the intermediate dilution to the final volume of complete medium to reach the desired final treatment concentration. Ensure the final DMSO concentration is ≤ 0.5%.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the final concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours) before downstream analysis.
-
Controls: Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiment.
Visualizations
Signaling Pathway
Caption: Pirin as a co-activator in the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for cell-based assays using this compound.
PROTAC Mechanism of Action
Caption: Mechanism of action for the PROTAC this compound.
References
- 1. Pirin is an iron-dependent redox regulator of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways | PLOS One [journals.plos.org]
- 3. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
CCT367766 stability in DMSO and cell culture media
Welcome to the technical support center for CCT367766. This guide provides detailed information on the stability of this compound in DMSO and cell culture media, along with troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a third-generation, heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is a chemical tool designed to induce the degradation of the pirin protein.[1][2][3][4][5] this compound works by simultaneously binding to the target protein (pirin) and an E3 ubiquitin ligase (Cereblon or CRBN), forming a ternary complex. This proximity induces the ubiquitination of pirin, marking it for degradation by the proteasome.
Q2: How should I prepare and store stock solutions of this compound in DMSO?
A2: For optimal stability, this compound should be dissolved in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small volumes in tightly sealed, amber vials to minimize exposure to moisture and light, and stored at -20°C or -80°C. While some related compounds have shown stability in DMSO at room temperature for over a month, long-term storage at low temperatures is recommended to ensure maximum integrity. Repeated freeze-thaw cycles should be avoided.
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: While this compound was designed for improved cellular permeability, it is important to note that its chemical scaffold contains a CRBN-targeting motif related to thalidomide, which can be susceptible to hydrolysis in aqueous environments. A similar, second-generation compound was found to be unstable at 37°C in a pH 7.4 phosphate buffer, with a half-life of approximately 4 hours. Therefore, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment and to minimize the pre-incubation time in aqueous buffers.
Q4: I am observing inconsistent or weaker than expected activity of this compound in my cell-based assays. What could be the cause?
A4: Inconsistent activity can be due to several factors. One primary reason could be the degradation of the compound in the cell culture medium at 37°C. For long-term experiments (e.g., over 24 hours), consider replenishing the medium with freshly diluted this compound. Another possibility is the "hook effect," a phenomenon sometimes observed with PROTACs at high concentrations, where the formation of the productive ternary complex is impaired. It is advisable to perform a dose-response experiment to determine the optimal concentration range for pirin degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low pirin degradation | 1. Compound Instability: this compound may have degraded in the cell culture medium. 2. Suboptimal Concentration: The concentration used may be too high (causing the "hook effect") or too low. 3. Low CRBN Expression: The cell line used may not express sufficient levels of the E3 ligase Cereblon (CRBN). | 1. Prepare fresh dilutions of this compound in media immediately before each experiment. For long-term assays, replenish the media with fresh compound every 24 hours. 2. Perform a detailed dose-response curve (e.g., from 0.5 nM to 5000 nM) to identify the optimal concentration for pirin degradation. 3. Confirm CRBN expression in your cell line of choice by western blot or qPCR. The SK-OV-3 ovarian carcinoma cell line is a reported model with good CRBN expression. |
| High variability between experiments | 1. Inconsistent Compound Handling: Differences in the age of diluted compound or storage of DMSO stocks. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the main DMSO stock solution. | 1. Adhere strictly to the protocol of making fresh dilutions for each experiment from a master aliquot. 2. Aliquot the master DMSO stock into single-use volumes to avoid multiple freeze-thaw cycles. |
Stability Data Summary
The following tables provide a general overview of the expected stability of this compound based on its chemical class. Note: This is generalized data, and stability should be experimentally confirmed for your specific assay conditions.
Table 1: Stability of this compound in DMSO Stock Solution
| Storage Condition | Time Point | Expected Purity | Recommendations |
| -80°C / -20°C | > 6 months | > 98% | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| 4°C | < 1 month | > 95% | Suitable for short-term storage. Protect from light. |
| Room Temperature | < 1 week | > 90% | Not recommended for storage. |
Table 2: Stability of this compound in Cell Culture Media (e.g., DMEM + 10% FBS) at 37°C
| Time Point | Expected Remaining Compound | Recommendations |
| 0 hours | 100% | Prepare fresh and use immediately. |
| 4 hours | ~50% (estimated based on related compounds) | For experiments longer than 4-8 hours, consider the degradation rate. |
| 24 hours | < 10% (estimated) | For long-term experiments, replenish media with fresh compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Dispense into small, single-use aliquots in amber vials.
-
Store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Prepare complete cell culture medium (e.g., DMEM with 10% FBS) and pre-warm to 37°C.
-
Spike the pre-warmed medium with this compound from a DMSO stock to the final desired concentration (ensure the final DMSO concentration is ≤ 0.1%).
-
Incubate the medium at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench any degradation by adding 4 volumes of ice-cold acetonitrile to each aliquot.
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Store samples at -80°C until analysis.
-
Analyze the concentration of the parent this compound in each sample using LC-MS/MS and compare to the T=0 sample.
Visualized Workflows and Pathways
Caption: Mechanism of action of this compound leading to pirin degradation.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting logic for this compound cell-based experiments.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
how to avoid CCT367766 off-target effects
Welcome to the technical support center for CCT367766. This resource is intended for researchers, scientists, and drug development professionals utilizing the this compound pirin protein degradation probe. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address potential issues during your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a third-generation, potent, and highly selective heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). Its primary function is to induce the degradation of the pirin protein.[1][2][3] It achieves this by simultaneously binding to the target protein (pirin) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of pirin, marking it for degradation by the proteasome.[1]
Q2: What are the known off-target effects of this compound?
This compound has been demonstrated to be highly selective for its target, pirin. A whole-proteome mass spectrometry analysis was conducted to assess its cellular selectivity. In SK-OV-3 cells treated with 50 nM of this compound for 4 hours, out of 8,547 quantifiable proteins, only pirin showed a significant reduction (2.3-fold).[4] This suggests that off-target protein degradation is minimal at effective concentrations.
Q3: How can I confirm that the observed effects in my experiment are due to on-target pirin degradation?
To confirm that the cellular phenotype you observe is a direct result of pirin degradation by this compound, you should perform a rescue experiment. This can be achieved by pre-treating your cells with a competitive ligand that will block the interaction of this compound with either pirin or CRBN.
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Pirin Rescue: Pre-treatment with a non-degrading pirin binder, such as the chemical probe CCT251236, should prevent this compound from binding to and degrading pirin.
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CRBN Rescue: Pre-treatment with a CRBN ligand, like thalidomide, will occupy the CRBN binding site, preventing this compound from recruiting the E3 ligase and thus rescuing pirin from degradation.
Q4: I am observing a "hook effect" with this compound. What does this mean and how can I avoid it?
The "hook effect" is a phenomenon often observed with PROTACs where the degradation efficiency decreases at very high concentrations of the degrader. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-pirin or PROTAC-CRBN) rather than the productive ternary complex (pirin-PROTAC-CRBN) required for degradation. To avoid this, it is crucial to perform a dose-response experiment to identify the optimal concentration range for pirin degradation. This compound has been shown to induce near-complete pirin degradation at concentrations as low as 50 nM.
Troubleshooting Guides
Issue 1: No or low pirin degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.5 nM to 1500 nM) to determine the optimal concentration for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal treatment duration for maximal pirin degradation. |
| Low CRBN Expression | Verify the expression level of CRBN in your cell line of interest via Western blot or qPCR. This compound requires CRBN to function. |
| Compound Instability | Ensure proper storage of this compound (as a solid and in DMSO stock solution). While this compound is more stable than earlier generations, prolonged incubation in aqueous media at 37°C may lead to some hydrolysis. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inhibiting the proteasome, as this is essential for PROTAC-mediated degradation. |
Issue 2: High cellular toxicity observed.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | High concentrations of this compound may lead to off-target toxicity. Lower the concentration to the minimal effective dose for pirin degradation as determined by your dose-response curve. |
| Off-target Effects (though unlikely) | Although highly selective, at very high concentrations or in specific sensitive cell lines, off-target effects could contribute to toxicity. Perform a proteomics analysis to identify any unintended protein degradation. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). |
Experimental Protocols
Protocol 1: Immunoblotting for Pirin Degradation
This protocol details how to assess the degradation of pirin protein following treatment with this compound.
Materials:
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Cell line of interest (e.g., SK-OV-3)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pirin
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Primary antibody for a loading control (e.g., Vinculin, GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and load onto an SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize bands using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize pirin levels to the loading control.
Protocol 2: Proteomics Analysis for Off-Target Profiling
This protocol provides a general workflow for identifying off-target effects of this compound using quantitative mass spectrometry.
Materials:
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Cell line of interest (e.g., SK-OV-3)
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This compound
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Vehicle control (e.g., DMSO)
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Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide
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Trypsin
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Tandem Mass Tag (TMT) reagents (optional, for multiplexed quantification)
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LC-MS/MS instrument
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 50 nM for 4 hours) or vehicle. Lyse cells in a buffer compatible with mass spectrometry.
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Protein Digestion: Reduce and alkylate cysteine residues, then digest proteins into peptides using trypsin.
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Peptide Labeling (Optional): Label peptides with TMT reagents according to the manufacturer's protocol.
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LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
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Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins across different treatment groups.
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Statistical Analysis: Perform statistical tests (e.g., t-test with Benjamini-Hochberg correction) to identify proteins with significantly altered abundance in this compound-treated samples compared to the control.
Visualizations
Caption: Mechanism of action for this compound-mediated pirin degradation.
Caption: Troubleshooting workflow for suboptimal pirin degradation.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Interpreting CCT367766 Western Blot Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CCT367766 in their experiments. It is designed to assist scientists and drug development professionals in interpreting their Western blot results and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect my Western blot results?
A1: this compound is a third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the pirin protein.[1][2][3] In a Western blot experiment, treatment of cells with this compound is expected to lead to a significant, concentration-dependent decrease in the intensity of the band corresponding to the pirin protein.
Q2: What is the mechanism of action for this compound?
A2: this compound functions by simultaneously binding to the target protein, pirin, and an E3 ubiquitin ligase called Cereblon (CRBN).[1][3] This proximity induces the ubiquitination of pirin, marking it for degradation by the proteasome. Consequently, the cellular levels of pirin protein are reduced.
Q3: In which cell line has this compound been shown to be effective?
A3: The effectiveness of this compound in degrading pirin has been demonstrated in SK-OV-3 human ovarian cancer cells.
Q4: What are the typical concentrations and incubation times for this compound treatment?
A4: Effective degradation of pirin has been observed with this compound at concentrations ranging from 0.5 nM to 1500 nM. Incubation times can vary from 2 to 24 hours. A concentration-dependent depletion of pirin is observed after a 2-hour exposure, while a time-dependent effect, including the "hook effect" (a phenomenon where the degradation effect decreases at very high concentrations), can be seen with longer incubation times.
Troubleshooting Guide for this compound Western Blots
This guide addresses common issues that may arise when performing Western blot analysis for pirin degradation after this compound treatment.
| Problem | Potential Cause | Suggested Solution |
| No decrease in pirin band intensity | Ineffective this compound treatment: Compound degradation or improper storage. | Ensure this compound is properly stored and handled. Prepare fresh dilutions before each experiment. |
| Cell line specific effects: The cell line used may not be sensitive to this compound. | Confirm that your cell line expresses both pirin and Cereblon (CRBN), the E3 ligase required for this compound activity. | |
| Suboptimal treatment conditions: Incorrect concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| Technical issues with Western blot: Problems with protein extraction, transfer, or antibody incubation. | Refer to the general Western blot troubleshooting section below. | |
| High background on the blot | Insufficient blocking: The blocking buffer is not adequately preventing non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration too high: The primary or secondary antibody concentration is excessive. | Optimize antibody dilutions. A good starting point is the manufacturer's recommended dilution, followed by titration. | |
| Inadequate washing: Insufficient washing steps to remove unbound antibodies. | Increase the number and/or duration of wash steps. | |
| Weak or no pirin signal | Low protein load: Insufficient amount of total protein loaded onto the gel. | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer: Poor transfer of proteins from the gel to the membrane. | Verify transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage. | |
| Suboptimal antibody incubation: Primary antibody incubation time is too short. | Increase the primary antibody incubation time, for example, by incubating overnight at 4°C. | |
| Non-specific bands observed | Primary antibody cross-reactivity: The primary antibody may be recognizing other proteins. | Use a highly specific monoclonal antibody for pirin. Ensure the antibody has been validated for Western blotting. |
| Protein degradation during sample preparation: Proteases in the cell lysate may have degraded the target protein. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Experimental Protocols
Western Blot Protocol for Pirin Degradation by this compound
This protocol outlines the key steps for assessing the effect of this compound on pirin protein levels.
1. Cell Culture and Treatment:
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Seed SK-OV-3 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 5, 50, 500, 1500 nM) and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 2, 4, or 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Electrotransfer:
-
Normalize the protein samples to the same concentration with lysis buffer and loading buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.
-
Wash the membrane multiple times with TBST.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again multiple times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as vinculin or β-actin, to ensure equal protein loading across lanes.
Visualizations
Signaling Pathway of this compound-mediated Pirin Degradation
References
Technical Support Center: CCT367766 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with CCT367766 efficacy, particularly in resistant cell lines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and overcome experimental hurdles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format, offering potential explanations and solutions.
Issue 1: Reduced or No this compound-mediated Pirin Degradation in a Previously Sensitive Cell Line.
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Question: My cell line, which was initially sensitive to this compound, is now showing diminished or no degradation of Pirin after treatment. What could be the cause?
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Answer: This could be due to several factors related to acquired resistance. The primary suspects are alterations in the components of the ubiquitin-proteasome system. Here's a step-by-step guide to investigate this issue:
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Verify Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Test a fresh dilution of the compound.
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Assess CRBN Expression: this compound is a CRBN-based PROTAC. A common mechanism of resistance to CRBN-recruiting PROTACs is the downregulation or loss of Cereblon (CRBN) expression.[1][2]
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Recommendation: Perform a western blot or qPCR to compare CRBN protein and mRNA levels, respectively, between your resistant cells and the parental, sensitive cell line.
-
-
Check for CRBN Mutations: Mutations in the CRBN gene can prevent the binding of this compound or disrupt the formation of a functional E3 ligase complex.[1][3]
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Recommendation: Sequence the CRBN gene in your resistant cell line to identify any potential mutations.
-
-
Evaluate Ubiquitin-Proteasome System Functionality: General defects in the ubiquitin-proteasome pathway can lead to resistance to PROTACs.
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Recommendation: Treat your cells with a proteasome inhibitor (e.g., MG132) in combination with this compound. An accumulation of poly-ubiquitinated proteins would suggest the proteasome machinery is functional.
-
-
Issue 2: Intrinsic Resistance to this compound in a New Cell Line.
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Question: I am testing this compound in a new cancer cell line, but I am not observing Pirin degradation, even at high concentrations. Why might this be?
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Answer: Intrinsic resistance can be due to the inherent molecular characteristics of the cell line. Here are some key factors to investigate:
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Low CRBN Expression: The cell line may naturally have low or undetectable levels of CRBN.
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Recommendation: As with acquired resistance, check CRBN protein and mRNA levels.
-
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Pirin Expression Levels and Subcellular Localization: While Pirin is the target, its expression level and localization could influence efficacy.
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Recommendation: Confirm Pirin expression in your cell line via western blot. Immunofluorescence can be used to determine its subcellular localization, which may impact its accessibility to the this compound-CRBN complex.
-
-
Efflux Pump Activity: Overexpression of multidrug resistance pumps could potentially reduce the intracellular concentration of this compound.
-
Recommendation: Co-treat cells with this compound and a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) to see if sensitivity is restored.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It works by simultaneously binding to the target protein, Pirin, and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of Pirin, marking it for degradation by the proteasome.
Q2: What is the role of Pirin in cancer?
A2: Pirin is an iron-binding nuclear protein that acts as a transcriptional cofactor. It is often overexpressed in various cancers, including melanoma and cervical cancer.[4] Its functions are linked to oxidative stress responses and the promotion of cell migration and metastasis.
Q3: What are the known mechanisms of resistance to CRBN-based PROTACs like this compound?
A3: Resistance to CRBN-based PROTACs can arise from several mechanisms, including:
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Downregulation or loss of CRBN expression.
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Mutations in CRBN that impair PROTAC binding or E3 ligase function.
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Alterations in other components of the Cullin-RING E3 ligase complex.
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Defects in the downstream ubiquitin-proteasome machinery.
Q4: How can I overcome resistance to this compound?
A4: Overcoming resistance often requires a multi-pronged approach:
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Combination Therapy: Combining this compound with other agents can be effective. For example, a synergistic effect might be achieved by co-administering a chemotherapy drug.
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E3 Ligase Swapping: If resistance is due to CRBN alterations, a PROTAC that utilizes a different E3 ligase (e.g., VHL) could be effective.
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Modulating the Ubiquitin-Proteasome System: In some cases, agents that modulate the ubiquitin-proteasome system could restore sensitivity.
Quantitative Data Summary
Table 1: Hypothetical this compound Activity in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound DC50 (nM) | This compound Dmax (%) | Relative CRBN Expression (Protein) | CRBN Mutation |
| Parental Sensitive | 10 | 95 | 1.0 | None |
| Resistant Clone A | >1000 | <10 | 0.1 | Not Applicable |
| Resistant Clone B | 850 | 25 | 0.9 | V380I |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Western Blotting for Pirin and CRBN Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Pirin, CRBN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against CRBN or Pirin overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting for the presence of Pirin and CRBN.
-
Visualizations
Caption: Mechanism of action of this compound leading to Pirin degradation.
Caption: Troubleshooting workflow for acquired resistance to this compound.
Caption: Logic for combining this compound with a chemotherapeutic agent.
References
Technical Support Center: CCT367766 Kinetic Solubility Assay
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for determining the kinetic solubility of CCT367766 and other similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and equilibrium solubility?
A1: Kinetic solubility is the maximum concentration a compound can reach when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[1][2] This measurement is taken over a short period and may represent a temporary, supersaturated state.[1] In contrast, equilibrium solubility (or thermodynamic solubility) is the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid compound over a longer period, such as 24 hours.[1] The equilibrium solubility is generally lower than the kinetic solubility and reflects a more stable, thermodynamically favored state.[1]
Q2: Why is determining the kinetic solubility of this compound important?
A2: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to degrade the pirin protein. Like many heterobifunctional molecules, it has a high molecular weight, which can make it challenging to balance physicochemical properties like solubility and permeability. Poor solubility can lead to unreliable results in in vitro assays, underestimation of toxicity, and poor bioavailability. For second-generation probes similar to this compound, issues were encountered where the required concentrations for observing protein degradation were high and close to the compound's kinetic solubility (KS). Therefore, understanding the kinetic solubility of this compound is crucial for designing and interpreting cell-based assays and for its further development as a chemical probe.
Q3: What is a stock solution and why is it used?
A3: A stock solution is a highly concentrated preparation of a compound, which is then diluted to a final working concentration for experiments. Using stock solutions is a standard laboratory practice that saves preparation time, improves accuracy by avoiding the need to weigh very small amounts of powder, and enhances experimental consistency. For kinetic solubility assays, compounds are typically first dissolved in an organic solvent like DMSO to create a stock solution.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a compound like this compound using turbidimetry.
Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for some detection methods)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the compound stock solution in DMSO.
-
Dispense Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Transfer a small volume of the DMSO-diluted compound to the aqueous buffer plate. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Detection of Precipitation: Measure the turbidity (cloudiness) of each well using a plate reader by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Below is a visual representation of the experimental workflow.
References
Technical Support Center: CCT367766 and PROTAC Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PROTAC CCT367766 to aid in mitigating common experimental challenges, such as the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC this compound and what is its mechanism of action?
A1: this compound is a third-generation, heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed as a pirin protein degradation probe.[1][2] It functions by simultaneously binding to the target protein, pirin, and the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of pirin, marking it for degradation by the proteasome.[3]
Q2: What is the "hook effect" and why is it observed with PROTACs like this compound?
A2: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein (pirin) or the E3 ligase (CRBN) alone. These binary complexes prevent the formation of the productive ternary complex (pirin-CCT367766-CRBN) required for ubiquitination and subsequent degradation.
Q3: At what concentrations is the hook effect typically observed for this compound?
A3: For this compound, the hook effect has been observed to become apparent at concentrations above the optimal degradation concentration. For instance, near-complete pirin degradation was seen at 50 nM after a 2-hour exposure, with a clear hook effect at higher concentrations. The exact concentration at which the hook effect begins can vary depending on the cell line, experimental conditions, and incubation time.
Q4: Can the choice of E3 ligase influence the hook effect?
A4: Yes, the choice of the E3 ligase and the corresponding ligand in the PROTAC can impact the stability and cooperativity of the ternary complex, which in turn affects the propensity for the hook effect. Different E3 ligases have varying expression levels and affinities for their ligands, which can alter the concentration at which the hook effect is observed. This compound specifically utilizes a thalidomide-based ligand to recruit the CRBN E3 ligase.
Troubleshooting Guide
Problem 1: My dose-response curve for this compound is bell-shaped, showing decreased pirin degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of this compound concentrations, ensuring to include concentrations well above and below the apparent optimal concentration.
-
Determine the Optimal Concentration (DC50 and Dmax): Identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50). For subsequent experiments, use concentrations at or below the Dmax to avoid the hook effect.
-
Optimize Incubation Time: The kinetics of degradation can vary. A time-course experiment at an optimal concentration can determine the ideal treatment duration. The hook effect with this compound has been observed to decrease over a 24-hour period, possibly due to the hydrolysis of the thalidomide moiety, which reduces the effective PROTAC concentration.
-
Problem 2: I am not observing any pirin degradation at any tested concentration of this compound.
-
Likely Causes: This could be due to several factors, including an inactive compound, issues with the experimental setup, or the tested concentrations falling entirely within the hook effect region or being too low.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is possible that the initial concentration range was too high (in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 0.1 nM to 10 µM).
-
Verify E3 Ligase Expression: Confirm that the cell line being used expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. This can be checked via Western blot or qPCR.
-
Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Consider performing a permeability assay if cellular uptake is a concern.
-
Confirm Ternary Complex Formation: Use biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or NanoBRET to directly measure the formation of the pirin-CCT367766-CRBN ternary complex. This can help determine if the PROTAC is engaging both the target and the E3 ligase.
-
Check Compound Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh solutions for each experiment.
-
Data Presentation
Table 1: Exemplar Dose-Response Data for this compound Demonstrating the Hook Effect
| This compound Concentration (nM) | % Pirin Degradation (Relative to Vehicle) | Observation |
| 0 | 0% | Vehicle Control |
| 1 | 25% | Degradation initiated |
| 10 | 70% | Increasing degradation |
| 50 | 95% | Dmax (Maximal Degradation) |
| 100 | 85% | Onset of Hook Effect |
| 500 | 50% | Significant Hook Effect |
| 1000 | 20% | Pronounced Hook Effect |
Note: This is illustrative data based on typical PROTAC behavior and published findings for this compound. Actual results may vary.
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound by Western Blot
-
Cell Seeding: Plate a suitable cell line (e.g., SK-OV-3 human ovarian cancer cells) in 12-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve, including the hook effect region.
-
Treatment: Treat the cells with the varying concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pirin overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pirin band intensity to the loading control. Plot the normalized pirin levels against the log of the this compound concentration to visualize the dose-response curve, Dmax, and the hook effect.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound at a concentration expected to promote ternary complex formation (ideally at or near the Dmax) and a vehicle control. To stabilize the complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (pirin).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against pirin and the E3 ligase (CRBN). An increased signal for CRBN in the this compound-treated sample compared to the control indicates the formation of the ternary complex.
Visualizations
Caption: this compound-mediated degradation of Pirin.
Caption: Formation of unproductive binary complexes causes the hook effect.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Experimental Design: A Technical Support Center
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental design and implementation of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Ternary Complex Formation and Stability
Q1: My PROTAC shows good binary affinity for the target protein and the E3 ligase, but I'm not observing significant degradation. What could be the issue?
A: A common challenge in PROTAC development is the disconnect between binary binding affinities and degradation efficacy. The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical determinant for successful degradation.[1][2][3] Several factors could be hindering this process:
-
Inefficient Ternary Complex Formation: Even with good binary binders, the PROTAC may not induce a stable ternary complex due to steric hindrance or unfavorable protein-protein interactions.[2] The linker design is crucial in correctly orienting the two proteins.[4]
-
Lack of Positive Cooperativity: Positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, can significantly stabilize the ternary complex. Your PROTAC might not be inducing such favorable interactions.
-
Unproductive Ternary Complex Geometry: The orientation of the target protein and the E3 ligase within the ternary complex must be suitable for the transfer of ubiquitin to an accessible lysine residue on the target protein. An incorrect geometry will prevent ubiquitination and subsequent degradation.
Troubleshooting Steps:
-
Biophysical Assays: Employ biophysical techniques to directly assess ternary complex formation and stability.
-
Linker Optimization: Synthesize and test a library of PROTACs with varying linker lengths, compositions (e.g., PEG, alkyl), and attachment points.
-
Computational Modeling: Use computational tools like Rosetta to model the ternary complex and predict favorable linker designs.
2. Linker Design and Optimization
Q2: How critical is the linker in PROTAC design, and what are the key parameters to consider?
A: The linker is a crucial component that significantly influences a PROTAC's efficacy, physicochemical properties, and overall performance. It is not merely a spacer but plays an active role in dictating the geometry and stability of the ternary complex.
Key Linker Parameters:
-
Length: A linker that is too short may cause steric clashes, preventing simultaneous binding of the target and E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into close proximity for ubiquitination.
-
Composition: The chemical makeup of the linker (e.g., alkyl chains, PEG moieties, rigid heterocycles) affects the PROTAC's solubility, cell permeability, and metabolic stability.
-
Attachment Points: The points at which the linker is connected to the target-binding and E3 ligase-binding ligands are critical for achieving a productive ternary complex conformation.
Troubleshooting Steps:
-
Systematic SAR Studies: Conduct structure-activity relationship (SAR) studies by systematically modifying the linker's length, rigidity, and composition.
-
Click Chemistry: Utilize "click chemistry" approaches to rapidly generate diverse libraries of PROTACs with different linkers for efficient screening.
Illustrative Data on Linker Impact:
| Linker Type | Advantages | Disadvantages | Representative Impact on DC50 |
| Alkyl Chains | Synthetically accessible, can improve lipophilicity. | May have lower solubility, can be metabolically unstable. | Can vary significantly based on length and target. |
| PEG Linkers | Excellent water solubility, can enhance cell permeability. | Can be metabolically unstable, may lead to entropic penalties. | Often improves potency by enhancing solubility and permeability. |
| Rigid Linkers | Pre-organizes the conformation, potentially improving potency. | Can be more synthetically challenging. | May lead to highly potent PROTACs if the conformation is optimal. |
Note: This table provides a generalized overview. The optimal linker is target- and E3 ligase-dependent and must be empirically determined.
3. E3 Ligase Selection
Q3: I'm not seeing degradation with my VHL-based PROTAC. Should I switch to a different E3 ligase?
A: Yes, switching the E3 ligase is a valid and often successful strategy. While the majority of PROTACs developed to date utilize VHL or Cereblon (CRBN), the choice of E3 ligase is critical and can be target-dependent.
Considerations for E3 Ligase Selection:
-
E3 Ligase Expression: The chosen E3 ligase must be expressed in the cell type of interest. Confirm expression levels using techniques like Western blotting or qPCR.
-
Target Accessibility: Not all E3 ligases can successfully ubiquitinate every target protein. The cellular localization and accessibility of lysine residues on the target are important factors.
-
Resistance Mechanisms: Cells can develop resistance to PROTACs through mutations or downregulation of the recruited E3 ligase. In such cases, switching to a different E3 ligase can overcome resistance.
Troubleshooting Steps:
-
Test Alternative E3 Ligase Ligands: If degradation is low, synthesize a version of your PROTAC that recruits a different E3 ligase (e.g., CRBN, IAPs, MDM2).
-
Genetic Approaches: Use genetic systems like the Rapamycin-induced Proximity Assay (RiPA) to identify suitable target/E3 ligase pairs before extensive chemical synthesis.
4. The "Hook Effect"
Q4: I'm observing a bell-shaped dose-response curve, where degradation decreases at higher PROTAC concentrations. What is happening?
A: This phenomenon is known as the "hook effect" and is a common characteristic of bifunctional molecules like PROTACs. At very high concentrations, the PROTAC can form non-productive binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase) that compete with the formation of the productive ternary complex, leading to reduced degradation.
Troubleshooting and Confirmation:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range, including very low and very high concentrations, to clearly define the bell-shaped curve.
-
Biophysical Assays: Techniques like mass photometry can be used to directly observe the formation of binary and ternary complexes at different concentrations.
5. Cellular Permeability and Physicochemical Properties
Q5: My PROTAC is potent in biochemical assays, but shows poor activity in cells. What are the likely reasons?
A: Poor cellular activity despite good biochemical potency often points to issues with the PROTAC's physicochemical properties, particularly its ability to cross the cell membrane. PROTACs are often large molecules that fall outside the "rule-of-five" guidelines for oral bioavailability, leading to challenges with solubility and permeability.
Common Issues:
-
Low Cell Permeability: The high molecular weight and polar surface area of many PROTACs can hinder their passage through the cell membrane.
-
Poor Solubility: Low aqueous solubility can lead to compound precipitation in cell culture media and inaccurate dosing.
-
Compound Instability: The PROTAC may be unstable in the experimental conditions, degrading before it can reach its target.
Troubleshooting Steps:
-
Permeability Assays: Use assays like PAMPA or Caco-2 to assess the permeability of your PROTACs.
-
Linker and Ligand Modification: Modify the PROTAC structure, for example by incorporating more rigid or lipophilic linkers, to improve permeability.
-
Prodrug Strategies: Mask polar functional groups with cleavable lipophilic moieties to create a prodrug with enhanced cell permeability.
-
Formulation Optimization: Ensure complete dissolution of the PROTAC in a suitable solvent like DMSO before diluting it in culture media and prepare fresh solutions for each experiment.
6. Off-Target Effects and Selectivity
Q6: How can I determine if my PROTAC is causing off-target degradation?
A: While PROTACs can be designed for high selectivity, it is crucial to experimentally verify their off-target profile. Unintended degradation of other proteins can lead to toxicity and misinterpretation of results.
Methods for Off-Target Profiling:
-
Quantitative Proteomics: Unbiased, mass spectrometry-based proteomics is the most comprehensive method to globally assess changes in protein abundance following PROTAC treatment.
-
Inactive Controls: Synthesize and test an inactive version of the PROTAC where either the target-binding or E3 ligase-binding ligand is mutated to abolish binding. This control should not induce degradation of the intended target or any off-targets.
-
E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand should competitively inhibit the PROTAC and prevent degradation of both the target and any off-targets.
Strategies to Mitigate Off-Target Effects:
-
Medicinal Chemistry Optimization: Modify the PROTAC's warhead, linker, or E3 ligase ligand to improve selectivity. For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target degradation of zinc-finger proteins.
-
Precision-Engineered PROTACs: Utilize strategies like tumor-specific ligand-directed PROTACs or "pro-PROTACs" that are activated in specific cellular environments to minimize off-tissue effects.
7. Acquired Resistance to PROTACs
Q7: My cells have become resistant to my PROTAC over time. What are the potential mechanisms of resistance?
A: Acquired resistance to PROTACs is an emerging challenge. Unlike traditional inhibitors where resistance often arises from mutations in the target protein, resistance to PROTACs frequently involves alterations in the ubiquitin-proteasome system.
Known Resistance Mechanisms:
-
E3 Ligase Alterations: Genomic mutations or downregulation of the E3 ligase component recruited by the PROTAC (e.g., CRBN or VHL) can prevent the formation of a functional ternary complex.
-
Target Protein Mutations: While less common, mutations in the target protein that prevent PROTAC binding can also confer resistance.
-
Drug Efflux Pumps: Upregulation of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of the PROTAC, leading to resistance.
Strategies to Overcome Resistance:
-
Switching E3 Ligase: Using a PROTAC that hijacks a different E3 ligase can be effective in cells that have developed resistance due to alterations in the originally targeted E3 ligase.
-
Combination Therapy: Combining the PROTAC with other therapeutic agents, such as chemotherapy drugs or inhibitors of drug efflux pumps, may overcome resistance.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of a target protein induced by a PROTAC and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the mid-log growth phase at the time of treatment.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture media. Remove the old media from the cells and add the media containing the different PROTAC concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). A time-course experiment should be performed initially to determine the optimal incubation time.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining target protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (Illustrative FRET-based)
Objective: To qualitatively or quantitatively assess the formation of the ternary complex in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Label one protein with a donor fluorophore (e.g., Alexa Fluor 488) and the other with an acceptor fluorophore (e.g., Alexa Fluor 594).
-
-
Assay Setup:
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.
-
Add a serial dilution of the PROTAC to the wells. Include a control with no PROTAC.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
FRET Measurement:
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
-
Data Analysis:
-
Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting common PROTAC experimental issues.
Caption: Common mechanisms of acquired resistance to PROTACs and potential mitigation strategies.
References
Validation & Comparative
A Comparative Guide to Pirin Modulators: CCT367766 vs. CCT251236
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key chemical tools used in the study of Pirin, a highly conserved non-heme iron-binding protein implicated in transcriptional regulation and cancer: CCT251236, a high-affinity ligand, and CCT367766, a potent PROTAC degrader. Understanding the distinct mechanisms and experimental applications of these molecules is crucial for researchers investigating Pirin's role in cellular pathways and its potential as a therapeutic target.
At a Glance: Key Differences and Mechanisms of Action
CCT251236 and this compound, while both targeting Pirin, operate through fundamentally different mechanisms. CCT251236 is a high-affinity binder, or inhibitor, of Pirin.[1] It was discovered through a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway and subsequently identified to bind directly to Pirin.[1][2][3][4] In contrast, this compound is a heterobifunctional Proteolysis Targeting Chimera (PROTAC). It was rationally designed based on the CCT251236 scaffold to induce the degradation of the Pirin protein. This compound functions by simultaneously binding to Pirin and the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to target Pirin for ubiquitination and subsequent proteasomal degradation.
This core difference in their mechanism of action—inhibition versus degradation—dictates their application in research and the interpretation of experimental outcomes.
Quantitative Performance Data
The following tables summarize the key quantitative data for CCT251236 and this compound based on published experimental findings.
Table 1: CCT251236 Performance Data
| Parameter | Value | Cell Line/System | Notes |
| IC50 (HSF1-mediated HSP72 induction) | 19 nM | SK-OV-3 | Inhibition of 17-AAG-induced HSP72 expression. |
| 68 nM | SK-OV-3 | ||
| 2.8 nM | U2OS | ||
| Kd (Pirin binding) | 44 nM | Surface Plasmon Resonance (SPR) | Direct binding affinity to recombinant Pirin. |
| GI50 (Cell Growth Inhibition) | 8.4 nM | SK-OV-3 | |
| 18 nM | U2OS |
Table 2: this compound Performance Data
| Parameter | Value | System | Notes |
| Kd (Pirin binding) | 55 nM | Recombinant protein | Binding affinity to Pirin. |
| Kd (CRBN binding) | 120 nM | Recombinant protein | Binding affinity to Cereblon. |
| IC50 (CRBN-DDB1 complex) | 490 nM | Biochemical assay | Affinity for the Cereblon-DDB1 complex. |
| Cellular Pirin Degradation | Effective at 0.5-50 nM | SK-OV-3 cells | Concentration-dependent depletion of Pirin protein after 2 hours. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that some specific parameters, often found in supplementary materials of publications, may not be fully detailed.
HSF1-Mediated HSP72 Induction Assay (for CCT251236)
This cell-based ELISA quantifies the ability of a compound to inhibit the induction of Heat Shock Protein 72 (HSP72) following the activation of the HSF1 pathway.
-
Cell Culture: Human ovarian carcinoma (SK-OV-3) or osteosarcoma (U2OS) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of CCT251236 for 1 hour.
-
HSF1 Pathway Induction: The HSF1 pathway is activated by adding 250 nM of the HSP90 inhibitor 17-AAG (17-allylamino-17-demethoxygeldanamycin) to the cell culture medium.
-
Incubation: The cells are incubated for a further 18 hours to allow for the expression of HSP72.
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.
-
ELISA: The levels of HSP72 in the cell lysates are quantified using a standard sandwich ELISA protocol with a specific anti-HSP72 antibody.
-
Data Analysis: The IC50 value is calculated as the concentration of CCT251236 that causes a 50% reduction in the 17-AAG-induced HSP72 signal relative to the vehicle control.
Surface Plasmon Resonance (SPR) for Pirin Binding Affinity
SPR is used to measure the direct binding affinity of CCT251236 to purified recombinant Pirin.
-
Chip Preparation: Purified recombinant human Pirin is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Compound Preparation: A dilution series of CCT251236 is prepared in a suitable running buffer.
-
Binding Measurement: The different concentrations of CCT251236 are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.
-
Data Analysis: The binding affinity (Kd) is determined by analyzing the sensorgrams at equilibrium and fitting the data to a one-site specific binding model.
Western Blot for Pirin Degradation (for this compound)
This assay is used to quantify the reduction in cellular Pirin protein levels following treatment with the PROTAC this compound.
-
Cell Treatment: SK-OV-3 cells are treated with a range of concentrations of this compound for a specified duration (e.g., 2 to 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Pirin.
-
A loading control antibody (e.g., anti-GAPDH or anti-vinculin) is also used to normalize for protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibodies.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of Pirin is normalized to the loading control, and the percentage of degradation is calculated relative to a vehicle-treated control.
Signaling Pathways and Experimental Workflow
Pirin's Role in HSF1 and NF-κB Signaling
Pirin has been identified as a transcriptional co-regulator. CCT251236 was discovered in a screen for inhibitors of the HSF1-mediated stress response, suggesting a link between Pirin and this pathway. The HSF1 pathway is a crucial cellular defense mechanism against proteotoxic stress, leading to the expression of heat shock proteins like HSP72. Pirin is also reported to interact with components of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. Specifically, Pirin has been shown to interact with the p65 subunit of NF-κB and B-cell lymphoma 3 (BCL3).
Caption: Interaction of Pirin with HSF1 and NF-κB pathways and points of intervention for CCT251236 and this compound.
General Experimental Workflow for Comparing Pirin Modulators
The following diagram outlines a typical workflow for characterizing and comparing a Pirin inhibitor like CCT251236 and a degrader like this compound.
Caption: A generalized experimental workflow for comparing Pirin inhibitors and degraders.
Conclusion
CCT251236 and this compound are invaluable tools for dissecting the function of Pirin. CCT251236 serves as a potent inhibitor, allowing for the study of the consequences of blocking Pirin's interactions and potential functions. This compound, on the other hand, enables the investigation of the effects of Pirin protein removal from the cellular environment. The choice between these two compounds will depend on the specific research question being addressed. For researchers aiming to understand the impact of acute loss of the Pirin protein, this compound is the more appropriate tool. For those investigating the role of a specific binding pocket or interaction of Pirin, CCT251236 may be more suitable. This guide provides the foundational data and methodologies to aid in the selection and application of these critical research compounds.
References
- 1. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Guide to CCT367766 and its Negative Control Compounds, CCT367857 and CCT367936
For researchers in cellular biology and drug discovery, the use of well-characterized chemical probes and their corresponding negative controls is paramount for validating on-target effects and avoiding misinterpretation of experimental results. This guide provides a detailed comparison of the potent Pirin (PIR) protein degrader, CCT367766, and its two key negative control compounds, CCT367857 and CCT367936.
This compound is a heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed to specifically induce the degradation of the PIR protein. It achieves this by simultaneously binding to PIR and the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to tag PIR for proteasomal degradation.
To ensure that the observed cellular effects of this compound are indeed due to the degradation of PIR, two structurally similar but functionally inactive control compounds have been developed:
-
CCT367857 (also referred to as PDP 21 in some literature) : A non-Pirin-binding negative control. This compound is a regioisomer of the Pirin-binding moiety of this compound and is designed to have similar physicochemical properties but lack affinity for PIR.
-
CCT367936 (also referred to as chlorobisamide 22 in some literature) : A non-CRBN-binding negative control. This compound retains high affinity for PIR but is engineered to prevent binding to the CRBN E3 ligase.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and its negative controls.
| Compound | Target Binding Affinity (KD or IC50) | Cellular Activity (Pirin Degradation) |
| This compound | Pirin: KD = 55 nMCRBN-DDB1: IC50 = 490 nM | Induces near-complete Pirin degradation at 50 nM in SK-OV-3 cells. |
| CCT367857 (Non-Pirin-binding control) | Pirin: No significant binding | No Pirin degradation observed at equimolar concentrations to this compound.[1][2] |
| CCT367936 (Non-CRBN-binding control) | Pirin: KD = 21 nMCRBN-DDB1: No significant binding | Does not induce Pirin degradation. Can rescue this compound-mediated Pirin degradation by competing for Pirin binding.[1][2] |
Signaling Pathway and Experimental Workflow
The diagrams below, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental logic for the use of its negative controls.
References
Rescuing Pirin from Proteasomal Degradation: A Comparative Guide to CCT367766 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCT367766, a potent pirin-targeting PROTAC (Proteolysis Targeting Chimera), with alternative strategies for rescuing proteins from proteasome-mediated degradation. This guide includes supporting experimental data, detailed protocols, and visualizations of the underlying mechanisms.
This compound is a heterobifunctional molecule designed to induce the degradation of the target protein pirin.[1][2][3] It achieves this by simultaneously binding to pirin and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination of pirin and its subsequent degradation by the proteasome.[4][5] The efficacy and mechanism of this compound are critically validated through proteasome inhibitor rescue experiments, which confirm that the degradation of pirin is indeed dependent on the proteasome machinery.
This compound Performance in Proteasome Inhibitor Rescue Experiments
The cornerstone of validating a PROTAC's mechanism of action is the proteasome inhibitor rescue experiment. In the case of this compound, this involves pre-treating cells with a proteasome inhibitor, such as MG132, before introducing the PROTAC. If this compound-induced degradation of pirin is prevented or "rescued" by blocking the proteasome, it confirms the intended mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative findings from experiments with this compound in the SK-OV-3 human ovarian cancer cell line. These experiments demonstrate the proteasome-dependent degradation of pirin and the ability of competitive inhibitors to rescue this degradation.
| Treatment Condition | This compound Concentration | Competitor/Inhibitor | Competitor/Inhibitor Concentration | Pirin Protein Level (relative to control) |
| This compound alone | 5 nM | - | - | Significantly decreased |
| This compound + Proteasome Inhibitor | 5 nM | MG132 | 500 nM | Rescued (Pirin levels maintained) |
| This compound + CRBN Competitor | 5 nM | Thalidomide | 10 µM | Rescued (Pirin levels maintained) |
| This compound + Pirin Competitor | 5 nM | Chlorobisamide 22 | 1 µM | Complete Rescue |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Proteasome Inhibitor Rescue Experiment
This protocol details the steps to demonstrate that this compound-mediated degradation of pirin is proteasome-dependent.
Cell Line: SK-OV-3 human ovarian cancer cells.
Materials:
-
This compound
-
MG132 (proteasome inhibitor)
-
Cell culture medium
-
Lysis buffer
-
Antibodies for immunoblotting (anti-pirin, anti-loading control e.g., actin)
Procedure:
-
Seed SK-OV-3 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with 500 nM MG132 for a specified period (e.g., 1-2 hours) to inhibit proteasomal activity.
-
Treat the cells with the desired concentration of this compound (e.g., 5 nM) for the intended duration (e.g., 2-24 hours). A control group without MG132 pre-treatment should be included.
-
After treatment, wash the cells with PBS and lyse them to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Perform immunoblotting to detect the levels of pirin and a loading control protein.
-
Analyze the resulting bands to compare pirin levels between the this compound-treated group and the MG132-pre-treated group. A rescue is observed if pirin levels are higher in the MG132 co-treated sample.
Competition Experiment
This protocol is designed to confirm that this compound's activity is dependent on its binding to both pirin and CRBN.
Cell Line: SK-OV-3 human ovarian cancer cells.
Materials:
-
This compound
-
Thalidomide (CRBN-binding competitor)
-
Chlorobisamide 22 (pirin-binding competitor)
-
Cell culture medium
-
Lysis buffer
-
Antibodies for immunoblotting
Procedure:
-
Seed SK-OV-3 cells and allow them to adhere.
-
For CRBN competition, pre-treat cells with a saturating concentration of thalidomide (e.g., 10 µM) for a specified time (e.g., 4 hours).
-
For pirin competition, pre-treat cells with varying concentrations of chlorobisamide 22.
-
Following pre-treatment, add this compound (e.g., 5 nM) to the cells and incubate for the desired period (e.g., 2 hours).
-
Lyse the cells and perform immunoblotting as described in the proteasome inhibitor rescue protocol.
-
Successful competition is demonstrated by the rescue of pirin degradation in the presence of the competitor molecules.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound brings Pirin and CRBN together, leading to ubiquitination and degradation.
Caption: Workflow for the proteasome inhibitor rescue experiment.
Alternatives to this compound and PROTACs
While PROTACs like this compound represent a powerful approach for targeted protein degradation, several alternative strategies exist.
Molecular Glues
Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation. Unlike the bifunctional nature of PROTACs, molecular glues do not have distinct domains for binding the target and the E3 ligase. A well-known example is thalidomide, which induces the degradation of Ikaros and Aiolos by binding to CRBN.
Other Targeted Protein Degradation Technologies
Beyond PROTACs and molecular glues, a growing number of technologies aim to harness cellular degradation machinery:
-
Lysosome-Targeting Chimeras (LYTACs): These molecules target extracellular and membrane-bound proteins for lysosomal degradation.
-
Antibody-based PROTACs (AbTACs): These use antibodies to target membrane proteins to E3 ligases for degradation.
-
Trim-Away: This method uses antibodies and the E3 ligase TRIM21 to rapidly degrade endogenous proteins.
The choice of a specific targeted protein degradation strategy depends on the nature of the target protein (intracellular, membrane-bound, or extracellular), the desired speed of degradation, and the availability of binders for the target and E3 ligases.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
CCT367766: A Potent and Selective Pirin Degrader for Research Applications
A Comparative Guide to the CRBN-dependent Degradation of Pirin by the PROTAC CCT367766
For researchers in oncology, inflammation, and cellular signaling, the targeted degradation of specific proteins offers a powerful tool to investigate cellular pathways and validate novel drug targets. This compound is a third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC), designed to specifically induce the degradation of the protein pirin. This guide provides a comprehensive overview of this compound, its mechanism of action, and supporting experimental data, comparing its performance against relevant controls to highlight its specificity and efficacy.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates by hijacking the cell's natural protein disposal machinery. It is a chimeric molecule with two key binding domains: one that specifically binds to pirin, and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both pirin and CRBN, this compound forms a ternary complex that brings the E3 ligase in close proximity to pirin. This proximity allows for the efficient transfer of ubiquitin molecules to pirin, tagging it for degradation by the proteasome. This targeted degradation is rapid and efficient, leading to a significant reduction in cellular pirin levels.
Performance Data: Potency and Selectivity
The efficacy of this compound has been demonstrated through various in vitro experiments. The following tables summarize the key quantitative data regarding its binding affinity and cellular activity.
Table 1: Binding Affinity of this compound and Control Compounds
| Compound | Target | Assay | Kd (nM) | IC50 (nM) |
| This compound | Pirin | SPR | 55 | - |
| CRBN-DDB1 | FP | - | 490 | |
| PDP 21 (Negative Control) | Pirin | SPR | >10,000 | - |
| Chlorobisamide 22 (Non-CRBN-binding Control) | Pirin | SPR | 21 | - |
| CRBN-DDB1 | FP | - | >10,000 |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). IC50: Half-maximal inhibitory concentration. SPR: Surface Plasmon Resonance. FP: Fluorescence Polarization.
Table 2: Cellular Pirin Degradation by this compound in SK-OV-3 Cells
| Treatment | Concentration | Time (hours) | Pirin Degradation |
| This compound | 50 nM | 2 | Near complete degradation |
| 0.5 nM | 2 | Concentration-dependent degradation observed | |
| PDP 21 (Negative Control) | Equimolar to this compound | 2 | No pirin depletion |
| This compound + MG132 (Proteasome Inhibitor) | 50 nM this compound + 500 nM MG132 | 2 | Pirin degradation rescued |
| This compound + Thalidomide (CRBN Ligand) | 5 nM this compound + 10 µM Thalidomide | 2 | Pirin depletion rescued |
Comparison with Alternatives
Currently, this compound is the most well-characterized and potent small molecule degrader specifically targeting pirin. While other molecules may interact with pirin, they have not been shown to induce its degradation. The primary "alternatives" for comparison are the negative control compounds used in the validation of this compound, which highlight its specific mechanism of action.
-
PDP 21: A regioisomer of the pirin-binding moiety of this compound that does not bind to pirin. As shown in Table 1 and 2, this compound shows no binding to pirin and consequently does not induce its degradation, confirming that pirin binding is essential for the activity of this compound.
-
Chlorobisamide 22: A molecule that binds to pirin with high affinity but lacks the CRBN-binding moiety. This compound fails to induce pirin degradation, demonstrating the critical role of CRBN recruitment in the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blotting
-
Cell Lysis: After treatment with this compound or control compounds, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody against pirin. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system. Vinculin or GAPDH is used as a loading control.
Immunoprecipitation
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The lysate is pre-cleared by incubation with protein A/G agarose beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an anti-pirin antibody overnight at 4°C. Protein A/G agarose beads are then added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting to detect ubiquitinated pirin or interacting partners.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or control compounds for the desired duration.
-
Assay: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the results are normalized to vehicle-treated control cells.
Conclusion
This compound is a highly effective and specific tool for inducing the degradation of pirin in a CRBN-dependent manner. The provided experimental data, when compared against appropriate negative controls, robustly confirms its mechanism of action. This makes this compound an invaluable chemical probe for researchers seeking to understand the biological functions of pirin and its role in disease.
CCT367766 Off-Target Proteomics: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target profile of the pirin degrader CCT367766 against other known pirin-targeting compounds. The following sections present supporting experimental data, detailed methodologies, and visual representations of key processes to facilitate a comprehensive understanding of this compound's selectivity.
This compound is a third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC), designed to selectively target the protein pirin for degradation.[1] Pirin is a transcriptional regulator implicated in various cellular processes, and its dysregulation has been associated with diseases such as cancer.[2] Understanding the selectivity and potential off-target effects of compounds like this compound is crucial for their development as therapeutic agents and research tools.
Quantitative Off-Target Proteomics Analysis
A key study utilizing unbiased, whole-proteome mass spectrometry provides a quantitative assessment of this compound's selectivity. In this experiment, SK-OV-3 human ovarian cancer cells were treated with this compound, and the relative protein abundance was measured using tandem mass tagging (TMT). The results demonstrated the high selectivity of this compound for its intended target.
Table 1: Quantitative Proteomics of this compound in SK-OV-3 Cells
| Treatment | Total Quantifiable Proteins | Significantly Depleted Proteins (p(adj) < 0.05) | Fold Reduction of Pirin |
| 50 nM this compound (4h) | 8547 | Pirin | 2.3-fold |
Data sourced from Chessum et al., J Med Chem, 2018.[3]
This analysis revealed that out of over 8,500 quantified proteins, only pirin showed a statistically significant decrease in protein levels upon treatment with this compound.[3]
Comparison with Alternative Pirin-Targeting Compounds
Direct, quantitative, whole-proteome off-target analyses for alternative pirin inhibitors are not as readily available in the published literature. However, data from other experimental approaches provide some insight into the selectivity of these compounds.
CCT251236: This compound is a precursor to this compound and a direct inhibitor of pirin.[4] A chemical proteomics pull-down experiment was conducted to identify its molecular targets. This study identified pirin as a high-affinity target with very few other proteins being significantly enriched. While not a quantitative, whole-proteome analysis, this result suggests a high degree of selectivity for CCT251236.
CCG-1423/CCG-203971 Series: These compounds are inhibitors of the Rho/MRTF/SRF signaling pathway, and pirin has been identified as one of their molecular targets. An affinity pull-down experiment using a derivative of this series (CCG-222740) followed by proteomic analysis identified pirin as a primary target in cell lysates. However, a comprehensive, quantitative analysis of off-target interactions across the proteome has not been reported, making a direct comparison of selectivity with this compound challenging.
TphA: This small molecule was identified as a direct binder of pirin through a screen of an immobilized compound library. However, its cellular effects were reported to be modest, and detailed off-target proteomics data is not available.
Table 2: Comparison of Pirin-Targeting Compounds
| Compound | Mechanism of Action | Off-Target Analysis Method | Key Off-Target Findings |
| This compound | Pirin Degrader (PROTAC) | Whole-Proteome Mass Spectrometry (TMT) | Highly selective; only pirin significantly depleted out of 8547 proteins. |
| CCT251236 | Pirin Inhibitor | Chemical Proteomics Pull-Down | Highly selective; very few off-targets identified. |
| CCG-1423/ CCG-203971 | Pirin/Rho Pathway Inhibitor | Affinity Pull-Down Proteomics | Pirin identified as a primary target; comprehensive off-target profile not determined. |
| TphA | Pirin Inhibitor | Not Reported | No off-target proteomics data available. |
Experimental Protocols
Whole-Proteome Mass Spectrometry of this compound:
SK-OV-3 cells were treated with 50 nM this compound or a vehicle control for 4 hours. Cell lysates were collected, and proteins were digested into peptides. The resulting peptides were labeled with tandem mass tags (TMT) for relative quantification. The labeled peptides were then analyzed by mass spectrometry. Protein abundance was compared between the this compound-treated and vehicle-treated cells. Statistical analysis, including Benjamini-Hochberg correction, was used to identify proteins with a significant change in expression.
Chemical Proteomics Pull-Down for CCT251236:
A chemical probe based on the CCT251236 scaffold was synthesized and immobilized on beads. These beads were then incubated with human cancer cell lysate to capture interacting proteins. After washing to remove non-specific binders, the captured proteins were eluted and identified by mass spectrometry.
Signaling Pathways and Experimental Workflows
Caption: Workflow for quantitative off-target proteomics analysis.
References
- 1. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of CCT367766: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. This guide provides a comprehensive comparison of the selectivity of CCT367766, a potent pirin-targeting PROTAC (Proteolysis Targeting Chimera), with other known pirin ligands.
This compound has emerged as a highly selective chemical tool for studying the function of pirin, a protein implicated in various cellular processes, including transcriptional regulation. As a PROTAC, this compound functions by inducing the degradation of pirin rather than simply inhibiting its activity. This mechanism offers a powerful approach to dissecting protein function with high specificity. This guide presents a comparative analysis of this compound's selectivity profile against its parent molecule, CCT251236, and another class of pirin inhibitors, the CCG series.
Quantitative Selectivity and Potency Comparison
The following table summarizes the binding affinities and selectivity data for this compound and comparator compounds. This data highlights the high on-target potency of this compound for pirin and its remarkable selectivity at the proteome level.
| Compound | Primary Target | Mechanism of Action | On-Target Potency (Kd) | Selectivity Profile |
| This compound | Pirin | PROTAC-mediated degradation | 55 nM[1] | Highly selective; out of 8,547 quantified proteins, only pirin showed a statistically significant decrease in abundance at 50 nM in SK-OV-3 cells.[2][3] |
| CCT251236 | Pirin | Ligand Binding | 44 nM | Good selectivity profile. A KinomeScan assay against 442 kinases showed minimal off-target binding at 1 µM. A Cerep diversity screen against 98 targets identified some off-target interactions at 10 µM. |
| CCG-222740 | Pirin | Ligand Binding | 4.3 µM | Selectivity not broadly profiled. An inactive analog showed minimal binding to pirin. |
| CCG-257081 | Pirin | Ligand Binding | 8.5 µM | Selectivity not broadly profiled. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a general workflow for assessing protein degradation.
References
CCT367766: A Potent Pirin Degrader for Research and Drug Development
For researchers, scientists, and drug development professionals, CCT367766 has emerged as a potent and selective third-generation protein degradation probe targeting pirin. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, and details the methodologies for its evaluation.
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of pirin, a protein implicated in transcriptional regulation and cancer progression.[1][2] Its efficacy is defined by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achievable.
Performance Comparison of Pirin Degraders
| Compound/Probe | Target | Cell Line | DC50 | Dmax | E3 Ligase Recruited | Reference |
| This compound (Probe 16) | Pirin | SK-OV-3 | ~12 nM | ~96% | Cereblon | [1] |
| Alternative Pirin Degrader 1 | Pirin | - | - | - | - | - |
| Alternative Pirin Degrader 2 | Pirin | - | - | - | - | - |
| Data for alternative pirin degraders is not currently available in the cited literature. This table will be updated as more information becomes publicly accessible. |
Binding affinity studies have shown that this compound exhibits a moderate affinity for the CRBN-DDB1 complex with an IC50 of 490 nM and good affinity for recombinant pirin and CRBN with Kd values of 55 nM and 120 nM, respectively.[3] In cellular assays, near-complete degradation of pirin was observed at a concentration of 50 nM after just 2 hours of exposure in SK-OV-3 cells.
Experimental Protocols
The determination of DC50 and Dmax values is crucial for characterizing the efficacy of PROTACs like this compound. The following is a detailed protocol for a Western blot-based pirin degradation assay in SK-OV-3 cells, based on methodologies used for PROTAC evaluation.
Protocol: Determination of Pirin Degradation by Western Blot
1. Cell Culture and Treatment:
-
Culture SK-OV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.5 nM to 1500 nM) for the desired time points (e.g., 2, 4, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the pirin band intensity to the loading control.
-
Calculate the percentage of pirin degradation relative to the vehicle control for each concentration of this compound.
-
Plot the percentage of degradation against the log concentration of this compound and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Signaling Pathways and Mechanisms
This compound leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. Pirin itself is a nuclear protein that acts as a transcriptional coregulator, notably interacting with the NF-κB signaling pathway.
Caption: this compound forms a ternary complex with pirin and Cereblon, leading to pirin's ubiquitination and subsequent degradation by the proteasome.
Caption: Pirin interacts with activated NF-κB in the nucleus, co-regulating the transcription of target genes.
By providing a potent and selective tool to deplete cellular pirin levels, this compound enables researchers to further investigate the biological functions of pirin and its role in disease, paving the way for the development of novel therapeutics.
References
A Comparative Guide to Pirin-Targeting Therapeutics: PROTAC-Mediated Degradation vs. Small Molecule Inhibition
For Researchers, Scientists, and Drug Development Professionals
Pirin, a highly conserved iron-binding nuclear protein, has emerged as a compelling therapeutic target in oncology. Its overexpression in various cancers, including melanoma and ovarian cancer, and its role in critical tumorigenic pathways such as NF-κB signaling, cell migration, and metastasis, underscore its potential as a point of intervention. This guide provides a comparative analysis of two distinct strategies for targeting pirin: proteolysis-targeting chimeras (PROTACs) that induce its degradation and small molecule inhibitors that block its function.
We focus on a case study comparing the pirin-targeting PROTAC, CCT367766 , with its precursor small molecule inhibitor, CCT251236 . This comparison will highlight the differences in their mechanisms of action and efficacy, offering valuable insights for researchers in the field of targeted protein degradation and cancer therapeutics.
Data Presentation: PROTAC Degrader vs. Small Molecule Inhibitor
The following table summarizes the key efficacy parameters for the pirin-targeting PROTAC this compound and the pirin inhibitor CCT251236.
| Parameter | This compound (PROTAC) | CCT251236 (Inhibitor) | Reference |
| Mechanism of Action | Induces proteasomal degradation of pirin | Binds to pirin, inhibiting its function | [1][2] |
| Target | Pirin | Pirin | [1][2] |
| Cell Line | SK-OV-3 (human ovarian cancer) | Not specified in provided abstracts | [2] |
| Efficacy Metric | DC₅₀ (Concentration for 50% degradation) | Kᵢ (Binding Affinity) | |
| Reported Value | ~5 nM (estimated) | 44 nM | |
| Dₘₐₓ (Maximal Degradation) | >90% (estimated at 50 nM) | Not Applicable | |
| Observed Pirin Depletion | Concentration-dependent depletion starting at 0.5 nM. A 2.3-fold reduction at 50 nM. | Not Applicable |
Note on Estimated Values: Explicit DC₅₀ and Dₘₐₓ values for this compound are not directly stated in the referenced literature. The provided values are estimations based on the reported concentration-dependent depletion of pirin, with significant degradation observed at sub-nanomolar concentrations and near-complete degradation at 50 nM.
Signaling Pathways and Mechanism of Action
To visually represent the biological context and the mechanisms of the two therapeutic modalities, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Pirin Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of pirin protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Culture SK-OV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the pirin-targeting PROTAC (e.g., this compound) or inhibitor (e.g., CCT251236) for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 12% SDS-polyacrylamide gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for pirin (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
1. Cell Seeding:
-
Seed SK-OV-3 cells in a white, opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of the pirin-targeting PROTAC or inhibitor in culture medium.
-
Add the compounds to the respective wells and include a vehicle control.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
4. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value (for inhibitors) or to assess the cytotoxic effect of the PROTAC.
Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Assay is a proximity-based assay that measures the binding of a test compound to a target protein in living cells.
1. Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a pirin-NanoLuc® fusion protein.
-
Seed the transfected cells in a white, 96-well plate.
2. Assay Setup:
-
Prepare a solution of the NanoBRET™ tracer specific for pirin and the test compound (pirin-targeting PROTAC or inhibitor) at various concentrations in Opti-MEM® I Reduced Serum Medium.
-
Add the tracer and compound solutions to the cells.
3. Incubation:
-
Incubate the plate at 37°C and 5% CO₂ for the desired time to allow for compound entry and binding.
4. Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a luminometer equipped with the appropriate filters.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the concentration of the test compound to determine the IC₅₀ value, which reflects the target engagement potency.
Conclusion
This guide provides a framework for comparing the efficacy of different therapeutic modalities targeting the pirin protein. The data presented for the pirin-targeting PROTAC this compound and its precursor inhibitor CCT251236 illustrate the distinct advantages of targeted protein degradation. While the inhibitor effectively binds to pirin, the PROTAC achieves potent and sustained elimination of the target protein at very low concentrations. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to evaluate and develop novel pirin-targeted therapies for cancer. As the field of targeted protein degradation continues to evolve, such comparative analyses will be crucial in guiding the development of the next generation of precision medicines.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for CCT367766
Disclaimer: This document provides guidance on the proper disposal of CCT367766 based on general laboratory safety protocols for potent, targeted protein degraders (PROTACs). No specific Safety Data Sheet (SDS) for this compound was found in the public domain. Therefore, these procedures are derived from guidelines for similar research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local regulations and obtain the official SDS from the supplier before handling this compound.
This compound is a potent, third-generation, heterobifunctional PROTAC designed to induce the degradation of the pirin protein. Due to its high biological activity, all materials contaminated with this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down a drain.[1][2] The primary and required method of disposal is high-temperature incineration by a licensed hazardous waste management facility.[3]
Core Principles of Disposal
-
Waste Minimization: To reduce the volume of hazardous waste, order and prepare only the amount of this compound required for your experiments.[1]
-
Segregation: All waste contaminated with this compound must be kept separate from other laboratory waste streams to ensure proper handling and disposal.[1]
-
Decontamination: All non-disposable equipment and surfaces that come into contact with this compound must be thoroughly decontaminated.
-
Institutional Compliance: Adhere strictly to your institution's hazardous waste disposal procedures and regulations.
Quantitative Data for Disposal and Safety Considerations
The following table summarizes key parameters for the safe handling and disposal of potent research compounds like this compound. These are illustrative guidelines and must be confirmed with the compound-specific SDS.
| Parameter | Guideline/Information | Relevance to Disposal & Safety |
| GHS Hazard Classification | Assumed to be potent or cytotoxic. Likely classifications may include Acute Toxicity, Skin/Eye Irritation, and Specific Target Organ Toxicity. | Dictates the required level of personal protective equipment (PPE) and the necessity for containment during handling and waste generation. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving is recommended), safety goggles with side shields, and a lab coat. A suitable respirator should be used if generating aerosols. | Prevents accidental exposure through skin contact, eye splashes, or inhalation. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | Ensures chemical stability and prevents accidental release. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | This is the standard and required method for destroying potent, biologically active compounds to prevent environmental contamination. |
| Spill Cleanup | Absorb spills with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. | Prevents the spread of the compound and ensures that cleanup materials are disposed of correctly. |
Experimental Protocols for Proper Disposal
The proper disposal of this compound is a strictly controlled procedure. The following steps provide a general protocol for safely handling and disposing of waste generated from this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE as outlined in the table above.
Step 2: Waste Segregation and Collection
Establish clearly marked hazardous waste containers in the immediate vicinity where the work is being performed. All items that come into contact with this compound are considered hazardous waste.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable lab materials.
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first solvent rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene or plastic-coated glass bottle) with a secure screw-top cap. The container must be labeled "Hazardous Waste," with the chemical name "this compound" and an approximate concentration. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS office.
-
Step 3: Decontamination of Laboratory Equipment and Surfaces
Proper decontamination is critical to prevent unintended exposure and cross-contamination.
-
Initial Wipe-Down: Carefully wipe down all non-disposable equipment (e.g., stir plates, balances, spatulas) and surfaces with an appropriate solvent (such as 70% ethanol, or as recommended by your EHS office).
-
Rinsing: For glassware, perform an initial rinse with a solvent that will solubilize the compound. This first rinse must be collected as hazardous liquid waste.
-
Final Cleaning: Follow the initial decontamination with a standard laboratory washing procedure.
-
Disposal of Wipes: All wipes and materials used for decontamination must be disposed of as solid hazardous waste.
Step 4: Final Disposal Logistics
-
Storage: Keep the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed contractor.
This compound Mechanism of Action
This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a specific target protein. It does this by forming a ternary complex between the target protein (Pirin) and an E3 ubiquitin ligase (Cereblon), leading to the ubiquitination and subsequent degradation of Pirin by the proteasome.
References
Safeguarding Researchers: A Comprehensive Guide to Handling CCT367766
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery, the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for the handling of CCT367766, a potent, third-generation heterobifunctional and Cereblon-based pirin targeting protein degradation probe (PROTAC).[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a Cereblon-based PROTAC necessitates handling it with the same precautions as other compounds in this class, such as thalidomide analogues, due to potential shared hazards, including teratogenicity.[2][3]
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling and disposal, and an emergency plan for spill containment. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the appropriate PPE for handling any potent compound.[4] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Double nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid) | Safety glasses with side shields and face shield | Double nitrile gloves | Disposable lab coat over regular lab coat | N95 or higher respirator in a ventilated enclosure |
| Dissolving (in fume hood) | Chemical splash goggles | Double nitrile gloves | Chemical-resistant apron over lab coat | Not required if performed in a certified fume hood |
| Cell Culture/In Vitro Assays | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Not generally required if handling sealed containers |
Operational Plan: Step-by-Step Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2. Weighing the Compound:
-
All weighing of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear double nitrile gloves, a disposable lab coat over your standard lab coat, and a face shield in addition to safety glasses. An N95 or higher-rated respirator is strongly recommended.
-
Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.
3. Dissolving the Compound:
-
The dissolution of this compound should always be performed in a certified chemical fume hood.
-
Wear chemical splash goggles, double nitrile gloves, and a chemical-resistant apron over your lab coat.
-
Add the solvent to the solid compound slowly to avoid splashing.
4. Experimental Use:
-
When using solutions of this compound, standard laboratory practices for handling chemical solutions should be followed.
-
Wear a lab coat, safety glasses, and nitrile gloves.
5. Disposal Plan:
-
All solid and liquid waste containing this compound must be treated as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of contaminated sharps in an appropriate sharps container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Protocol: this compound Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination. The following workflow outlines the steps for responding to a this compound powder spill.
Caption: Workflow for handling a this compound powder spill.
By implementing these safety measures, researchers can handle this compound with confidence, minimizing risks and fostering a secure and productive research environment. This proactive approach to safety is integral to the responsible advancement of science.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
